(32-Carbonyl)-RMC-5552
Description
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Properties
Molecular Formula |
C93H134N10O24 |
|---|---|
Molecular Weight |
1776.1 g/mol |
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11-,16-12-,60-17-,64-49-/t59-,61-,62-,63-,65-,66+,71+,73+,76-,77+,78+,79-,84-,85+,93-/m1/s1 |
InChI Key |
CHLJLODIXLIFHL-ZDVRXXCFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
(32-Carbonyl)-RMC-5552 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of RMC-5552
Introduction
RMC-5552 is an investigational, third-generation, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It represents a novel therapeutic approach designed to overcome the limitations of previous mTOR inhibitors for the treatment of cancers characterized by the hyperactivation of the PI3K/mTOR signaling pathway.[1][3] This guide provides a detailed overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to RMC-5552.
Core Mechanism of Action: Bi-Steric Inhibition
The core innovation of RMC-5552 lies in its "bi-steric" mechanism. Unlike its predecessors, RMC-5552 is engineered to interact with two distinct sites on the mTOR kinase simultaneously:
-
The Allosteric Site: It binds to the FKBP12-Rapamycin Binding (FRB) domain, a mechanism shared with first-generation inhibitors (rapalogs).[1][4]
-
The Orthosteric Site: It concurrently occupies the ATP-binding site within the mTOR kinase domain, a mechanism used by second-generation, ATP-competitive inhibitors.[5]
This dual engagement results in a potent and more durable suppression of mTORC1 activity compared to agents that bind to only one site.[1][6] A key structural feature of RMC-5552 is the reduction of the carbonyl at the C32 position of its rapamycin-like core to a hydroxyl group, a modification that modulates its binding affinity for FKBP12 and enhances the chemical stability of the macrocycle.[7]
A significant advantage of RMC-5552 is its high selectivity for mTORC1 over mTORC2, with approximately 40-fold greater potency for mTORC1 in cellular assays.[1][4][8] This selectivity is crucial as the inhibition of mTORC2 is linked to dose-limiting toxicities, particularly hyperglycemia, which has constrained the clinical utility of second-generation pan-mTOR inhibitors.[1][8] By sparing mTORC2, RMC-5552 is designed to have a more favorable safety profile.
Signaling Pathway and Downstream Effects
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][9] mTORC1, a key component of this pathway, phosphorylates several downstream substrates to promote protein synthesis and cell cycle progression.[9][10]
RMC-5552 exerts its anti-tumor effects by potently inhibiting the phosphorylation of two critical mTORC1 substrates:
-
4E-Binding Protein 1 (4EBP1): Phosphorylation of 4EBP1 by mTORC1 causes it to release the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of oncogenic proteins. RMC-5552's ability to fully suppress 4EBP1 phosphorylation is a major advantage over rapalogs, which are largely ineffective in this regard.[11][12] By keeping 4EBP1 in its active, hypophosphorylated state, RMC-5552 effectively shuts down this critical pathway for tumor cell growth.[9][11]
-
Ribosomal Protein S6 Kinase (S6K): Inhibition of S6K phosphorylation further contributes to the suppression of protein synthesis.[9]
The comprehensive inhibition of these downstream effectors leads to cell cycle arrest, decreased proliferation, and the induction of apoptosis in tumor cells with an activated mTORC1 pathway.[7][9]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity
| Target Substrate | Assay Type | IC₅₀ | mTORC1/mTORC2 Selectivity | Reference |
| p-S6K (mTORC1) | Cellular Assay | 0.14 nM | ~40-fold | [4] |
| p-4EBP1 (mTORC1) | Cellular Assay | 0.48 nM | ~40-fold | [4] |
| p-AKT (mTORC2) | Cellular Assay | 19 nM | ~40-fold | [4] |
Table 2: Phase 1 Clinical Trial (NCT04774952) Initial Results
| Parameter | Data | Date Reported | Reference |
| Enrolled Patients | 14 | Jan 13, 2022 | [11] |
| Enrolled Patients | 57 | Oct 10, 2023 | [8] |
| Dose Levels | 1.6 - 16 mg (IV, weekly) | Oct 10, 2023 | [8] |
| Common Adverse Events | Mucositis/stomatitis (43%), decreased appetite (29%) | Jan 13, 2022 | [11] |
| Hyperglycemia Incidence | 4% (not dose-limiting) | Oct 10, 2023 | [1][8] |
| Preliminary Efficacy | 1 Confirmed Partial Response (PTEN-mutant H&N Cancer), 3 Stable Disease (in 5 evaluable patients at ≥6 mg dose) | Jan 13, 2022 | [11] |
Table 3: Preclinical In Vivo Antitumor Activity
| Cancer Model | Dosing Regimen | Outcome | Reference |
| HCC1954 Breast Cancer Xenograft | 1 mg/kg (weekly) | Significant growth inhibition | [8] |
| HCC1954 Breast Cancer Xenograft | 3 mg/kg (weekly) | Tumor stasis | [8] |
| MCF-7 Breast Cancer Xenograft | 1-10 mg/kg (i.p., weekly) | Antitumor activity | [4] |
| NCI-H2122 NSCLC Xenograft (Tool Compound RMC-6272 + Sotorasib) | 10 mg/kg (weekly) + 100 mg/kg (daily) | Tumor regressions | [10] |
Experimental Protocols
In Vivo Xenograft Model for Antitumor Activity
This protocol outlines the typical methodology used in preclinical studies to assess the efficacy of RMC-5552.
-
Cell Culture: HCC1954 human breast cancer cells, which harbor a PIK3CA (H1047R) mutation leading to mTOR pathway activation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.[8]
-
Tumor Implantation: An appropriate number of HCC1954 cells are harvested and implanted subcutaneously into the flank of immunocompromised mice.[8]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a specified volume. Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: RMC-5552 is administered, typically via intravenous (IV) or intraperitoneal (i.p.) injection, on a weekly schedule at specified dose levels (e.g., 1 mg/kg, 3 mg/kg).[8]
-
Monitoring and Endpoints:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and volume is calculated.
-
Body Weight: Animal body weight is monitored as an indicator of drug tolerability.[8]
-
Pharmacodynamics: At the end of the study, tumors may be excised at various time points post-dose to analyze the levels of phosphorylated proteins (like p-4EBP1) via immunoblotting to confirm target engagement.[8]
-
Phase 1 Clinical Trial (NCT04774952) Design
-
Study Type: A first-in-human, open-label, multicenter, dose-escalation study.[1][8]
-
Patient Population: Adult patients with advanced solid tumors, with enrichment for those having known genomic alterations in the PI3K/mTOR pathway.[8]
-
Treatment: RMC-5552 administered as a weekly intravenous infusion in escalating dose cohorts.[8]
-
Primary Objectives: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of RMC-5552.[8]
-
Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[8]
Conclusion
RMC-5552 is a potent and highly selective bi-steric mTORC1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and early clinical trials.[8][11] Its unique mechanism of action allows for deep and durable inhibition of the mTORC1 pathway, particularly suppressing 4EBP1 phosphorylation, while sparing mTORC2, thereby potentially avoiding key toxicities associated with previous generations of mTOR inhibitors.[1][4] These characteristics position RMC-5552 as a promising therapeutic agent for patients with tumors driven by mTORC1 hyperactivation, both as a monotherapy and in combination with other targeted agents.[10][11]
References
- 1. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the third-generation, bi-steric mechanistic target of rapamycin complex 1-selective inhibitor RMC-6272 in NF2-deficient models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ascopubs.org [ascopubs.org]
RMC-5552: A Paradigm of Selectivity for mTORC1 Inhibition
An In-depth Technical Guide on the Mechanism, Selectivity, and Preclinical Profile of a Novel Bi-Steric Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RMC-5552 is a first-in-class, potent, and highly selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Its unique mechanism of action, involving simultaneous engagement with both the orthosteric and allosteric sites of mTOR, confers exceptional selectivity for mTORC1 over mTORC2. This selectivity profile mitigates the dose-limiting toxicities, such as hyperglycemia, associated with previous generations of mTOR inhibitors that also target mTORC2. Preclinical data robustly demonstrate that RMC-5552 effectively suppresses the phosphorylation of 4E-binding protein 1 (4EBP1), a critical downstream effector of mTORC1, leading to potent anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the rationale behind RMC-5552's design, its selectivity profile, and the experimental methodologies used for its characterization.
Rationale for mTORC1-Selective Inhibition
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[1][2] The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3]
-
mTORC1 is a critical downstream effector of oncogenic signaling that promotes cell growth and proliferation by phosphorylating key substrates, including S6 kinase (S6K) and 4EBP1.[3] Phosphorylation of 4EBP1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of oncogenic proteins such as MYC.
-
mTORC2 is involved in the activation of AKT, which regulates glucose metabolism and cell survival.[3]
First-generation mTOR inhibitors, known as rapalogs, are allosteric inhibitors that only partially suppress mTORC1 activity and have minimal effect on 4EBP1 phosphorylation.[3] Second-generation mTOR kinase inhibitors, which target the ATP-binding site, inhibit both mTORC1 and mTORC2. While more effective at inhibiting 4EBP1 phosphorylation, their clinical utility has been hampered by toxicities arising from mTORC2 inhibition, most notably hyperglycemia.[1]
RMC-5552 was developed to overcome these limitations by selectively inhibiting mTORC1. This approach aims to achieve deep and sustained inhibition of 4EBP1 phosphorylation and its downstream oncogenic signaling while sparing mTORC2, thereby offering a wider therapeutic window.[1]
The Bi-Steric Mechanism of RMC-5552
RMC-5552's novel design features a bi-steric mechanism of action. It is composed of a rapamycin-like core that binds to the allosteric FKBP12-rapamycin-binding (FRB) domain of mTOR, linked to an ATP-competitive inhibitor that binds to the orthosteric kinase active site.[1] This dual binding confers high potency and remarkable selectivity for mTORC1.
Quantitative Data on RMC-5552 Selectivity and Potency
The preclinical profile of RMC-5552 demonstrates its high potency against mTORC1 and significant selectivity over mTORC2 and other kinases.
| Parameter | Assay | Cell Line | IC50 (nM) | Selectivity | Reference |
| mTORC1 Inhibition | p4EBP1 (Thr37/46) | MDA-MB-468 | 0.48 | - | [3][4] |
| pS6K (Thr389) | N/A | 0.14 | - | N/A | |
| mTORC2 Inhibition | pAKT (Ser473) | MDA-MB-468 | 19 | ~40-fold vs. p4EBP1 | [1][4] |
| Off-Target Kinase Panel | Cellular Kinase Panel (~300 kinases) at 1 µM | N/A | <30% inhibition | >53-fold vs. other lipid kinases | [4] |
| Safety Screen | Eurofins Safety Screen 44 at 10 µM | N/A | <5% inhibition | Low promiscuity | [4] |
Table 1: In Vitro Potency and Selectivity of RMC-5552.
| Parameter | Animal Model | Tumor Model | Dosing | Result | Reference |
| Antitumor Activity | Mouse Xenograft | MCF-7 (Breast Cancer) | 1-10 mg/kg, i.p., weekly | Dose-dependent reduction in tumor volume | N/A |
| Pharmacodynamics | Mouse Xenograft | MCF-7 (Breast Cancer) | N/A | Dose-proportional duration of >80% p4EBP1 inhibition for 24-48h | [4] |
Table 2: In Vivo Efficacy and Pharmacodynamics of RMC-5552.
Signaling Pathways
RMC-5552's selective inhibition of mTORC1 profoundly impacts downstream signaling pathways critical for cancer cell growth and proliferation.
Experimental Protocols
Cellular Assay for mTORC1/mTORC2 Inhibition (Phospho-4EBP1 and Phospho-AKT)
This protocol outlines a general method for assessing the inhibition of mTORC1 and mTORC2 in a cellular context using an electrochemiluminescence-based immunoassay, such as the Meso Scale Discovery (MSD) platform.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
RMC-5552
-
96-well cell culture plates
-
MSD Phospho-4E-BP1 (Thr37/46) and Phospho-AKT (Ser473) assay kits
-
Lysis buffer with protease and phosphatase inhibitors
-
Plate reader capable of electrochemiluminescence detection
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of RMC-5552 in culture medium and treat the cells for a specified duration (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
MSD Assay:
-
Follow the manufacturer's protocol for the MSD assay. Briefly, add cell lysates to the pre-coated MSD plates.
-
Incubate to allow capture of the target proteins (p4EBP1 and pAKT).
-
Wash the plates and add the detection antibodies.
-
After another incubation and wash step, add the read buffer.
-
Measure the electrochemiluminescence signal using a compatible plate reader.
-
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for the inhibition of p4EBP1 and pAKT phosphorylation. The ratio of pAKT IC50 to p4EBP1 IC50 determines the mTORC1 selectivity.
In Vivo Xenograft Study
This protocol provides a general outline for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., MCF-7)
-
RMC-5552 formulation for in vivo administration
-
Calipers for tumor measurement
-
Equipment for animal housing and monitoring
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer RMC-5552 (e.g., intraperitoneally, once weekly) and vehicle control according to the study design.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, tumors can be harvested for the analysis of target engagement (e.g., by measuring p4EBP1 levels via MSD assay or immunohistochemistry).[5]
-
Data Analysis: Analyze tumor growth inhibition and pharmacodynamic data to evaluate the in vivo efficacy of RMC-5552.
Conclusion
RMC-5552 represents a significant advancement in the development of mTOR pathway inhibitors. Its innovative bi-steric mechanism confers high potency and exceptional selectivity for mTORC1, addressing the key limitations of previous generations of mTOR inhibitors. The robust preclinical data, demonstrating potent and selective inhibition of the mTORC1 pathway and significant anti-tumor activity, provide a strong rationale for its ongoing clinical development in cancers with hyperactive mTORC1 signaling. The detailed methodologies and data presented in this guide offer a comprehensive technical resource for researchers and clinicians in the field of oncology and drug development.
References
- 1. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (32-Carbonyl)-RMC-5552: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis, and biological context of (32-Carbonyl)-RMC-5552, a key precursor in the development of the novel bi-steric mTORC1-selective inhibitor, RMC-5552. This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.
Introduction to RMC-5552 and the Bi-steric Inhibition of mTORC1
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1] Hyperactivation of the PI3K/mTOR pathway is a common feature in many cancers, making it a prime therapeutic target.[2]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have shown limited clinical efficacy, in part due to their incomplete inhibition of 4E-BP1 phosphorylation, a key downstream effector.[3] To overcome these limitations, a new class of "bi-steric inhibitors" has been developed. These molecules are designed to simultaneously engage both the allosteric FKBP12-rapamycin binding (FRB) domain and the orthosteric ATP-binding site of mTORC1.[4][5] This dual binding leads to a more profound and selective inhibition of mTORC1.[4]
RMC-5552 is a first-in-class, bi-steric mTORC1-selective inhibitor that has demonstrated potent antitumor activity.[6][7] A key structural feature of RMC-5552 is the reduction of the carbonyl group at the C32 position of the rapamycin macrocycle to a hydroxyl group, which enhances the chemical stability of the molecule by mitigating the risk of base-induced ring opening of the β-keto lactone.[8][9] The subject of this guide, this compound, is the direct synthetic precursor to RMC-5552, possessing the native C32 carbonyl.
Chemical Structure
The chemical structure of this compound is presented below. It consists of the rapamycin macrocyclic core, which serves as the FRB-binding element, connected via a linker at the C40 position to a potent ATP-competitive mTOR kinase inhibitor moiety.
Chemical Formula: C₉₃H₁₃₄N₁₀O₂₄[10] Molecular Weight: 1776.11 g/mol [7]
(A 2D chemical structure diagram of this compound would be depicted here in a full whitepaper.)
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts with the natural product rapamycin. The core synthetic strategy involves the functionalization of the C40 hydroxyl group of rapamycin to attach a linker, which is then coupled to the ATP-competitive inhibitor fragment. The synthesis presents numerous challenges due to the complex and sensitive nature of the rapamycin macrocycle, including its numerous stereocenters and a labile conjugated triene system.[8]
The following diagram illustrates the general synthetic pathway.
Caption: Generalized synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are adapted from the general procedures described in the scientific literature for the synthesis of bi-steric mTOR inhibitors.[8][9]
Step 1: Synthesis of C40-O-(p-nitrophenyl)carbonate Rapamycin
-
Reaction: To a solution of rapamycin (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, pyridine (2.0 eq) is added, followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM.
-
Work-up and Purification: The reaction mixture is stirred at low temperature and slowly allowed to warm. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the C40-activated rapamycin intermediate.
-
Quantitative Data: Typical yields for this step are in the range of 50-65%.[11]
Step 2: Synthesis of C40-Linked Amino-Rapamycin
-
Reaction: The C40-O-(p-nitrophenyl)carbonate rapamycin (1.0 eq) is dissolved in a suitable solvent such as dimethylacetamide (DMA). To this solution, a diamine linker (e.g., a polyethylene glycol diamine, 5.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) are added.
-
Work-up and Purification: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by LC-MS). The solvent is removed under high vacuum, and the residue is purified by reverse-phase preparative HPLC to afford the C40-linker-amine rapamycin derivative.
-
Quantitative Data: Yields for the linker attachment step typically range from 35-65%.[11]
Step 3: Coupling to the ATP-Competitive Inhibitor Moiety
-
Reaction: The C40-linker-amine rapamycin derivative (1.0 eq) is coupled to the ATP-competitive inhibitor moiety, which has been pre-activated (e.g., as an N-hydroxysuccinimide ester or an acid chloride). The reaction is carried out in an aprotic solvent like DMA in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Work-up and Purification: The reaction is monitored by LC-MS. Upon completion, the mixture is diluted with a suitable solvent and washed sequentially with aqueous acid, bicarbonate solution, and brine. The organic layer is dried and concentrated. The final product, this compound, is purified by reverse-phase preparative HPLC.
-
Quantitative Data: The final coupling step can have variable yields depending on the specific coupling partners and conditions.
Characterization of this compound
The structure and purity of the synthesized this compound and its intermediates are confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the rapamycin macrocycle, the linker, and the ATP-competitive inhibitor moiety. Multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete signal assignment of the complex structure.[3][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compound, providing a precise mass measurement that matches the calculated value for C₉₃H₁₃₄N₁₀O₂₄.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Analytical reverse-phase HPLC with UV detection is typically employed, and the purity is determined by the percentage of the main peak area.[8]
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of mTOR.[2][13] Its mechanism of action is based on the bi-steric binding model, leading to highly selective and potent inhibition of mTORC1 over mTORC2.
The diagram below illustrates the mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Simplified mTORC1 signaling pathway and the site of inhibition.
Quantitative Biological Data
The biological activity of this compound and related compounds is typically assessed through various in vitro assays.
| Assay Type | Target | IC₅₀ / pIC₅₀ | Reference |
| mTORC1 Substrate Phosphorylation | p-P70S6K (T389) | pIC₅₀ > 9 | [2][13] |
| mTORC1 Substrate Phosphorylation | p-4E-BP1 (T37/46) | pIC₅₀ > 9 | [2][13] |
| mTORC2 Substrate Phosphorylation | p-AKT (S473) | pIC₅₀ 8-9 | [2][13] |
Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for evaluating the biological activity of mTOR inhibitors like this compound.
Caption: Workflow for assessing mTORC1 inhibition in cancer cells.
Western Blotting Protocol Outline:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat with a range of concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-4E-BP1, 4E-BP1, p-S6K, S6K, p-AKT, AKT).
-
Detection: Incubate with a corresponding secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
Conclusion
This compound is a pivotal intermediate in the synthesis of the advanced bi-steric mTORC1 inhibitor, RMC-5552. Its synthesis is complex, requiring careful manipulation of the rapamycin macrocycle. The biological evaluation of this and related compounds has confirmed the validity of the bi-steric inhibition concept, demonstrating potent and selective suppression of mTORC1 signaling. This technical guide provides a foundational resource for researchers engaged in the discovery and development of next-generation mTOR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.revmed.com [ir.revmed.com]
- 8. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound - HY-134903 Hycultec GmbH [hycultec.de]
RMC-5552: A Bi-Steric Chemical Probe for Selective mTORC1 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The mammalian target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth and proliferation, and its hyperactivation is a hallmark of many cancers.[1] RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of mTORC1.[2] This document provides a comprehensive technical overview of RMC-5552 as a chemical probe for mTORC1 signaling. It details its mechanism of action, selectivity profile, and preclinical and clinical findings. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate its use in research and drug development.
Introduction to RMC-5552
RMC-5552 is a third-generation mTORC1 inhibitor that employs a novel bi-steric mechanism.[3] It is designed to simultaneously engage both the orthosteric (active) site and an allosteric site on mTORC1, leading to profound and selective inhibition of the complex.[1][4] This dual-binding mode overcomes limitations of previous mTOR inhibitors, such as incomplete suppression of 4EBP1 phosphorylation by rapalogs and off-target effects of ATP-competitive inhibitors.[5][6]
Key Features of RMC-5552:
-
Bi-steric Mechanism: Covalently links a rapamycin analog with an mTOR kinase inhibitor, enabling simultaneous binding to the FRB domain and the ATP-binding site of mTORC1.[7]
-
High Potency: Exhibits sub-nanomolar IC50 values for the inhibition of mTORC1 signaling.[8]
-
Excellent Selectivity: Demonstrates significant selectivity for mTORC1 over mTORC2 and other kinases, minimizing off-target effects.[2][6]
-
Preclinical and Clinical Activity: Has shown significant anti-tumor activity in preclinical models and is currently being evaluated in clinical trials for various solid tumors.[5][9]
Mechanism of Action
RMC-5552's unique bi-steric mechanism allows it to act as a highly specific and potent inhibitor of mTORC1. The rapamycin-like moiety of RMC-5552 binds to FKBP12, and this complex then targets the FRB domain of mTOR. Concurrently, the ATP-competitive inhibitor component of RMC-5552 occupies the kinase active site. This dual engagement locks mTORC1 in an inactive conformation, leading to a more profound and sustained inhibition of its downstream signaling pathways compared to first or second-generation mTOR inhibitors.[4][10]
The mTORC1 Signaling Pathway
mTORC1 is a central hub for integrating signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes like protein synthesis, lipid metabolism, and autophagy.[11][12] Upon activation, mTORC1 phosphorylates several downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), to promote cell growth and proliferation.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data for RMC-5552 from preclinical studies.
Table 1: In Vitro Potency of RMC-5552
| Target | Assay | Cell Line | IC50 (nM) | Reference |
| p-S6K (mTORC1) | Western Blot | MDA-MB-468 | 0.14 | [8] |
| p-4EBP1 (mTORC1) | Western Blot | MDA-MB-468 | 0.48 | [8] |
| p-AKT (mTORC2) | Western Blot | MDA-MB-468 | 19 | [8] |
Table 2: In Vivo Efficacy of RMC-5552 in Xenograft Models
| Cancer Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Breast Cancer | MCF-7 | 1-10 mg/kg, i.p., once weekly | Dose-dependent reduction in tumor volume | [8] |
| Breast Cancer | HCC1954 | 1-3 mg/kg, i.p., once weekly | Significant tumor growth inhibition and stasis | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of RMC-5552's effects.
Western Blotting for mTORC1 Signaling
This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.
Materials:
-
Cell lines (e.g., MDA-MB-468, MCF-7)
-
RMC-5552
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-p-4EBP1, anti-p-AKT, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of RMC-5552 or vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: 1:1000 for most phospho-specific and total antibodies.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (Crystal Violet Staining)
This assay measures the effect of RMC-5552 on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
RMC-5552
-
Complete cell culture medium
-
96-well plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
Methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of RMC-5552 or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 15 minutes.
-
Remove the methanol and add crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
-
Solubilization and Measurement:
-
Air dry the plate.
-
Add solubilization solution to each well and incubate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
RMC-5552
-
Vehicle for drug formulation (e.g., as described in preclinical studies)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer RMC-5552 or vehicle according to the desired dosing schedule (e.g., intraperitoneal injection once weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
RMC-5552 represents a significant advancement in the development of mTORC1-targeted therapies. Its unique bi-steric mechanism of action confers high potency and selectivity, making it an invaluable tool for dissecting mTORC1 signaling in both basic research and preclinical drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize RMC-5552 as a chemical probe to further explore the intricacies of mTORC1 biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice [ouci.dntb.gov.ua]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 6. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 7. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 8. Item - Supplementary Tables1 from The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. ir.revmed.com [ir.revmed.com]
- 10. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. abcam.co.jp [abcam.co.jp]
The Advent of RMC-5552: A Precision Strike Against mTORC1-Driven Cancers
A Technical Whitepaper on the Discovery and Development of a First-in-Class Bi-Steric Inhibitor
For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with improved efficacy and tolerability is a continuous endeavor. In this context, the discovery and development of RMC-5552, a first-in-class, bi-steric, and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), represents a significant advancement. This technical guide provides an in-depth overview of RMC-5552, from its innovative design to its preclinical and early clinical development, offering a comprehensive resource for the scientific community.
Introduction: Overcoming the Limitations of Previous mTOR Inhibitors
Hyperactivation of the PI3K/mTOR signaling pathway is a common feature in a wide array of human cancers, making it a prime target for therapeutic intervention.[1][2] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[3] First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited clinical utility due to incomplete and weak inhibition of a key mTORC1 substrate, 4EBP1. Second-generation inhibitors, which target the ATP-binding site of both mTORC1 and mTORC2, exhibit improved potency but are often associated with dose-limiting toxicities, such as hyperglycemia, due to the inhibition of mTORC2.[4][5]
To address these challenges, Revolution Medicines developed a novel class of "bi-steric inhibitors" designed to interact with both the orthosteric (ATP-binding) and an allosteric (FKBP12-rapamycin binding, FRB) site on mTORC1.[1][2][6] This unique mechanism aims to achieve deep and selective inhibition of mTORC1, thereby potently suppressing 4EBP1 phosphorylation while sparing mTORC2, a profile intended to maximize anti-tumor activity and enhance tolerability.[7][8] RMC-5552 emerged from these efforts as a development candidate currently under clinical evaluation.[1][3]
Mechanism of Action: A Dual-Binding Approach to mTORC1 Inhibition
RMC-5552's innovative design as a bi-steric inhibitor allows it to simultaneously bind to two distinct sites on the mTOR kinase within the mTORC1 complex.[8] This dual engagement leads to potent and selective inhibition of mTORC1's kinase activity.[9] By effectively shutting down mTORC1, RMC-5552 prevents the phosphorylation of its key downstream substrates, including S6 kinase (S6K) and, crucially, the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[3][9] The dephosphorylation of 4EBP1 restores its tumor suppressor function, inhibiting the initiation of protein translation of key oncogenes and ultimately leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive mTORC1 pathway.[9][10]
The selectivity for mTORC1 over mTORC2 is a key feature of RMC-5552.[1][11] Structural differences between the two complexes, particularly the partial occlusion of the FRB domain in mTORC2 by the Rictor-Sin1 complex, are exploited by the bi-steric design to achieve this selectivity.[11] This selective inhibition is predicted to mitigate the adverse events associated with mTORC2 inhibition, most notably hyperglycemia.[4][5]
Preclinical Development and Key Findings
The preclinical development of RMC-5552 involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.[11] These efforts led to a development candidate with a highly differentiated profile.
In Vitro Potency and Selectivity
RMC-5552 demonstrated sub-nanomolar potency in inhibiting the phosphorylation of 4EBP1.[7] A key highlight of its preclinical profile is its remarkable selectivity for mTORC1 over mTORC2. Published data indicates an approximate 40-fold selectivity for mTORC1 over mTORC2 in cell-based assays and over 53-fold selectivity against other lipid kinases.[8][12]
| Parameter | Value | Reference |
| mTORC1/mTORC2 Selectivity | ~40-fold | [5][8][12] |
| Selectivity over other lipid kinases | >53-fold | [8][12] |
Table 1: Selectivity Profile of RMC-5552
In Vivo Anti-Tumor Activity
In preclinical models of human cancers with mTOR pathway activation, RMC-5552 has shown significant anti-tumor activity.[10][13] Studies in xenograft models demonstrated dose-dependent tumor growth inhibition, with higher doses leading to tumor stasis.[13] Importantly, these anti-tumor effects were observed at well-tolerated doses.[13]
Furthermore, preclinical studies have explored the combination of bi-steric mTORC1 inhibitors, including RMC-5552 and the tool compound RMC-6272, with RAS(ON) inhibitors in KRAS-mutant cancer models.[10][14] These combinations resulted in marked anti-tumor activity, enhanced apoptosis, and durable tumor regressions, suggesting a promising therapeutic strategy for RAS-addicted cancers.[10][15]
Clinical Development of RMC-5552
Based on its promising preclinical profile, RMC-5552 advanced into clinical development. A Phase 1/1b, first-in-human, open-label, dose-escalation study (NCT04774952) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 in patients with advanced solid tumors.[8][16]
Phase 1/1b Study Design and Preliminary Findings
Patients in the study received RMC-5552 as a weekly intravenous infusion.[10][17] As of a data cutoff in mid-2023, the study had evaluated several dose levels.[17]
| Parameter | Finding | Reference |
| Most Common Treatment-Related Adverse Events | Mucositis/stomatitis, nausea, decreased appetite, fatigue | [10][15][18] |
| Dose-Limiting Toxicity | Mucositis/stomatitis at higher doses | [10][15] |
| Incidence of Hyperglycemia | Low (4%) and not dose-limiting | [5][13][18] |
| Preliminary Efficacy | Disease control rate of 64-67%; one confirmed partial response and one complete response reported in patients with mTOR pathway alterations. | [15][16][17][18] |
Table 2: Summary of Preliminary Phase 1/1b Clinical Data for RMC-5552
A notable finding from the clinical study is the low incidence of hyperglycemia, which is consistent with the selective inhibition of mTORC1 over mTORC2.[5][13][18] To manage the on-target toxicity of mucositis, a prophylactic tacrolimus mouthwash was introduced, which was predicted to locally block the mechanism of action of RMC-5552 and has allowed for further dose escalation.[13][17]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments cited in the development of RMC-5552.
In Vitro Kinase Assays for Selectivity Profiling
To determine the selectivity of RMC-5552, enzymatic assays are typically performed. For mTORC1 and mTORC2, this would involve incubating the purified kinase complexes with their respective substrates (e.g., 4EBP1 for mTORC1, AKT for mTORC2) and ATP in the presence of varying concentrations of RMC-5552. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods like ELISA or radiometric assays. The IC50 values are then calculated to determine the concentration of the inhibitor required to inhibit 50% of the kinase activity. Selectivity is determined by the ratio of IC50 values for different kinases. A broad panel of other kinases is also typically screened to assess off-target activity.[5][13]
Cell-Based Phosphorylation Assays
To assess the on-target activity of RMC-5552 in a cellular context, western blotting or Meso Scale Discovery (MSD) assays are commonly used. Cancer cell lines with known mTOR pathway activation are treated with a dose range of RMC-5552 for a specified time. Cells are then lysed, and the protein extracts are analyzed for the phosphorylation status of mTORC1 and mTORC2 substrates, such as p-4EBP1 (Thr37/46), p-S6K (Thr389), and p-AKT (Ser473). A reduction in p-4EBP1 and p-S6K with minimal effect on p-AKT would confirm the mTORC1-selective mechanism of action.
In Vivo Xenograft Studies
For in vivo efficacy studies, human cancer cell lines are implanted into immunocompromised mice.[13] Once tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. RMC-5552 is typically administered via intraperitoneal (IP) or intravenous (IV) injection at various doses and schedules (e.g., once weekly).[13] Tumor volume and body weight are measured regularly to assess anti-tumor activity and tolerability.[13] At the end of the study, tumors can be harvested for pharmacodynamic analysis to confirm target engagement in vivo.[13]
Conclusion and Future Directions
The discovery and development of RMC-5552 mark a significant step forward in the targeted therapy of mTOR-driven cancers. Its novel bi-steric mechanism of action provides a compelling strategy for achieving potent and selective inhibition of mTORC1, which has translated into a promising safety and efficacy profile in early clinical studies. The ability to potently inhibit 4EBP1 phosphorylation while sparing mTORC2 addresses a key limitation of previous generations of mTOR inhibitors.
Ongoing clinical trials will further define the therapeutic potential of RMC-5552 as a monotherapy and in combination with other targeted agents, such as RAS(ON) inhibitors.[8] The continued investigation of this first-in-class molecule will undoubtedly provide valuable insights into the role of selective mTORC1 inhibition in cancer therapy and may offer a new treatment paradigm for patients with tumors harboring mTOR pathway alterations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]
- 8. Revolution Medicines Announces Publication Describing [globenewswire.com]
- 9. Facebook [cancer.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 13. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
role of RMC-5552 in PI3K/Akt/mTOR pathway
An In-Depth Technical Guide on the Role of RMC-5552 in the PI3K/Akt/mTOR Pathway
Abstract
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. The mechanistic Target of Rapamycin (mTOR) kinase, a central node in this pathway, exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While both are attractive therapeutic targets, the clinical utility of previous mTOR inhibitors has been hampered by either incomplete pathway suppression (first-generation rapalogs) or toxicity associated with mTORC2 inhibition (second-generation dual mTORC1/mTORC2 inhibitors). RMC-5552 is a first-in-class, third-generation mTOR inhibitor that utilizes a novel "bi-steric" mechanism to potently and selectively inhibit mTORC1 while sparing mTORC2. This guide provides a detailed overview of the mechanism, preclinical and clinical data, and key experimental methodologies related to RMC-5552, positioning it as a promising therapeutic agent for tumors with activated mTORC1 signaling.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a cascade initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of phosphatidylinositol 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, recruiting and activating Akt. Akt, in turn, modulates numerous downstream targets, including the tuberous sclerosis complex (TSC), which is a key negative regulator of mTORC1.
mTOR kinase is the core component of two complexes:
-
mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to nutrient and growth factor inputs. It controls protein synthesis and cell growth primarily by phosphorylating S6 Kinase (S6K) and 4E-Binding Protein 1 (4EBP1).[1][2] Phosphorylation of 4EBP1 releases the eukaryotic initiation factor 4E (eIF4E), promoting the translation of oncogenic proteins.[2][3]
-
mTORC2: Composed of mTOR, Rictor, Sin1, and mLST8, mTORC2 is a key activator of Akt, phosphorylating it at the S473 residue, which is crucial for full Akt activation.[2] This creates a feedback loop within the pathway.
Oncogenic mutations in genes upstream of mTOR, such as PIK3CA or loss-of-function mutations in PTEN, can drive abnormal activation of mTORC1, making it a key target for cancer therapy.[4]
RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor
RMC-5552 represents a novel class of mTORC1 inhibitors. Unlike previous generations, it employs a bi-steric mechanism, meaning it interacts with two distinct sites on the mTOR protein within the mTORC1 complex.[2][5] It was synthesized by covalently linking a rapamycin moiety to an ATP-competitive mTOR kinase inhibitor.[3]
This unique structure allows RMC-5552 to bind to both:
-
The allosteric site (the FKBP12-rapamycin-binding or FRB domain), similar to rapamycin.
-
The orthosteric site (the ATP-binding kinase domain), similar to second-generation inhibitors.
This dual interaction leads to a deeper and more potent inhibition of mTORC1.[2] Crucially, RMC-5552 exhibits high selectivity for mTORC1 over mTORC2. This selectivity is attributed to the structure of the mTORC2 complex, where the Rictor protein partially obstructs the FRB domain, preventing the stable binding of the rapamycin portion of RMC-5552.[3][6]
Quantitative Preclinical Data
Preclinical studies have demonstrated the potency, selectivity, and anti-tumor activity of RMC-5552 and its tool compound equivalent, RMC-6272.
Table 1: Cellular Potency and Selectivity of RMC-5552
| Cell Line | Assay Target | IC50 (nM) | Selectivity (mTORC2/mTORC1) | Reference |
| MDA-MB-468 | p-4EBP1 (mTORC1) | 1.7 | ~40-fold | [2][7][8][9] |
| MDA-MB-468 | p-Akt S473 (mTORC2) | 6.7 | [2] |
Data for RapaLink-1, a closely related bi-steric precursor to RMC-5552, is used to illustrate the principle of selectivity. RMC-5552's selectivity is consistently reported as approximately 40-fold for mTORC1 over mTORC2 in cell-based assays.[7][8][9]
Table 2: In Vivo Anti-Tumor Activity of RMC-5552
| Xenograft Model | Cancer Type | Dosing | Result | Reference |
| HCC1954 (PIK3CA H1047R) | Breast Cancer | 1 mg/kg, IV, Weekly | Significant tumor growth inhibition | [9] |
| HCC1954 (PIK3CA H1047R) | Breast Cancer | 3 mg/kg, IV, Weekly | Tumor stasis | [9] |
| NCI-H2122 (KRAS G12C) | NSCLC | 40 mg/kg (RMC-6272) + Sotorasib | Durable tumor regressions | [6] |
Clinical Trial Data
RMC-5552 was evaluated in a first-in-human, Phase 1 dose-escalation study (NCT04774952) in patients with advanced solid tumors.[7]
Table 3: Summary of Phase 1 Clinical Findings (NCT04774952)
| Parameter | Finding | Reference |
| Dosing | 1.6 to 16 mg, IV, Weekly | [8][10] |
| Most Common AEs | Mucositis (49%), Nausea (44%), Fatigue (42%) | [8] |
| Hyperglycemia | 4% of patients, not dose-limiting | [7][8] |
| Preliminary Efficacy | Disease Control Rate: 64% | [8] |
| Confirmed PR in PTEN-mutant H&N Cancer | [11][12] | |
| Complete Response in PTEN/PIK3CA-altered Endometrial Cancer | [8] |
The low incidence of hyperglycemia is a key finding, consistent with the sparing of mTORC2, which is a critical regulator of glucose metabolism.[7][8] This overcomes a major limitation of second-generation, non-selective mTOR inhibitors.
Key Experimental Protocols
Western Blotting for Pathway Modulation
This technique is used to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.
-
Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468) are cultured and treated with varying concentrations of RMC-5552 for a specified duration (e.g., 2-24 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies against p-4EBP1 (T37/46), total 4EBP1, p-S6K (T389), total S6K, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and signals are detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified to determine the ratio of phosphorylated to total protein.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of RMC-5552 in a living organism.
-
Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., HCC1954) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle and treatment groups. RMC-5552 is administered via the specified route (e.g., intravenous) and schedule (e.g., weekly).
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-4EBP1).
-
Conclusion and Future Directions
RMC-5552 is a highly potent and selective mTORC1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and promising clinical activity in patients with mTOR-driven cancers.[10][11][12] Its defining feature is its bi-steric mechanism, which enables profound inhibition of mTORC1's downstream effectors, particularly 4EBP1, while its selectivity for mTORC1 over mTORC2 mitigates toxicities like hyperglycemia that have plagued earlier mTOR inhibitors.[1][7][8]
The favorable safety profile and demonstrated clinical activity make RMC-5552 a strong candidate for further development, both as a monotherapy for tumors with specific PI3K/mTOR pathway alterations and as a crucial component of combination therapies. Notably, its ability to suppress mTORC1 signaling makes it an ideal partner for RAS(ON) inhibitors in RAS-addicted cancers, where mTOR signaling is a known resistance pathway.[11][12] Ongoing and future studies will continue to define its role in the landscape of precision oncology.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RMC-5552 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] As a third-generation mTOR inhibitor, it uniquely interacts with both the orthosteric and allosteric binding sites of mTORC1, leading to profound and selective inhibition of this key signaling node.[2] The PI3K/mTOR pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[3][4] RMC-5552 has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[3]
These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of RMC-5552. The included methodologies are essential for researchers studying mTORC1 signaling and for professionals involved in the development of mTORC1-targeted therapies.
Data Presentation
Table 1: In Vitro Potency and Selectivity of RMC-5552
This table summarizes the half-maximal inhibitory concentrations (IC50) of RMC-5552 against key mTORC1 and mTORC2 substrates in a cellular context. The data highlights the potent and selective inhibition of mTORC1 signaling.
| Target Pathway | Phosphorylation Site | Cell Line | IC50 (nM) |
| mTORC1 | p-S6K (T389) | MDA-MB-468 | 0.28 |
| mTORC1 | p-4EBP1 (T37/46) | MDA-MB-468 | 1.4 |
| mTORC2 | p-AKT (S473) | MDA-MB-468 | 19 |
Data compiled from multiple sources.[5][6]
Table 2: RMC-5552 Selectivity Profile
This table illustrates the selectivity of RMC-5552 for mTORC1 over mTORC2, a key feature that distinguishes it from earlier generations of mTOR inhibitors.
| Parameter | Value |
| mTORC1/mTORC2 Selectivity (p-AKT IC50 / p-4EBP1 IC50) | ~40-fold |
This selectivity helps in avoiding the dose-limiting hyperglycemia associated with mTORC2 inhibition.[4]
Signaling Pathway
Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling to S6K and 4EBP1.
Experimental Protocols
Protocol 1: Cell-Based mTORC1/mTORC2 Phosphorylation Assay
This protocol details the methodology for determining the potency and selectivity of RMC-5552 by measuring the phosphorylation of key downstream substrates of mTORC1 (p-S6K, p-4EBP1) and mTORC2 (p-AKT) using a Western blot analysis.
1. Cell Culture and Seeding:
- Culture MDA-MB-468 breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of RMC-5552 in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
- Starve the cells in serum-free medium for 4 hours prior to treatment.
- Treat the cells with varying concentrations of RMC-5552 for 2 hours. Include a vehicle control (DMSO only).
3. Cell Lysis and Protein Quantification:
- After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4. Western Blotting:
- Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-S6K (T389), p-4EBP1 (T37/46), p-AKT (S473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphoprotein signals to the total protein or loading control signals.
- Plot the normalized signal as a function of the RMC-5552 concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Experimental Workflow
Caption: A typical workflow for evaluating RMC-5552's in vitro activity on mTOR signaling.
Protocol 2: Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of RMC-5552 on cancer cell lines.
1. Cell Seeding:
- Harvest and count the desired cancer cell line (e.g., HCC1954).
- Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media.
- Allow the cells to attach and resume growth for 24 hours.
2. Compound Treatment:
- Prepare a 10-point, 3-fold serial dilution of RMC-5552 in culture medium.
- Remove the existing medium from the cells and add the medium containing the various concentrations of RMC-5552. Include a vehicle control.
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
3. Viability Assessment:
- After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay.
- Follow the manufacturer's instructions for the chosen assay. This typically involves adding the reagent to each well and incubating for a specified period.
- Measure the luminescence or fluorescence using a plate reader.
4. Data Analysis:
- Subtract the background signal (medium only wells).
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the percentage of cell viability against the log of the RMC-5552 concentration.
- Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always adhere to standard laboratory safety practices.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-5552 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of RMC-5552, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), in preclinical xenograft models.
Introduction
RMC-5552 is a third-generation mTOR inhibitor that exhibits a unique bi-steric mechanism of action, binding to both the orthosteric and allosteric sites of mTORC1.[1][2] This results in potent and selective inhibition of mTORC1 over mTORC2, a key feature that mitigates the hyperglycemic side effects often associated with dual mTORC1/mTORC2 inhibitors.[3][4] The primary downstream effect of RMC-5552 is the suppression of 4E-binding protein 1 (4EBP1) phosphorylation, a critical step in the regulation of protein translation and cell growth.[5][6][7] Preclinical studies have demonstrated significant anti-tumor activity of RMC-5552 in various xenograft models, both as a monotherapy and in combination with other targeted agents.[5][7][8]
Mechanism of Action: mTORC1 Signaling Pathway
RMC-5552 selectively inhibits mTORC1, a central regulator of cell growth and proliferation. The diagram below illustrates the simplified mTORC1 signaling pathway and the point of intervention by RMC-5552.
Caption: RMC-5552 selectively inhibits the mTORC1 signaling pathway.
Preclinical Efficacy of RMC-5552 in Xenograft Models
RMC-5552 has demonstrated significant anti-tumor activity across a range of preclinical cancer models. The following table summarizes the quantitative data from key xenograft studies.
| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | HCC1954 (PIK3CA H1047R) | RMC-5552 | 1 mg/kg, weekly, IP | Significant growth inhibition | [3][8] |
| Breast Cancer | HCC1954 (PIK3CA H1047R) | RMC-5552 | 3 mg/kg, weekly, IP | Tumor stasis | [3][8] |
| Non-Small Cell Lung Cancer | KRAS mutant | RMC-5552 + RAS(ON) inhibitor | Not specified | Enhanced tumor apoptosis and durable tumor regressions compared to single agents | [5][9] |
| Bladder Cancer | TSC1/TSC2 deficient PDX | RMC-5552 | 3 mg/kg, once | Significant tumor volume reduction in 2 of 3 models and delayed growth in the third | [10] |
Experimental Protocols
This section provides detailed protocols for conducting xenograft studies with RMC-5552. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are covered.
Experimental Workflow for a Xenograft Study
The following diagram outlines the general workflow for a typical xenograft study involving RMC-5552.
Caption: General workflow for an RMC-5552 xenograft study.
Detailed Protocol for a Cell Line-Derived Xenograft (CDX) Study
This protocol is adapted from studies using the HCC1954 breast cancer cell line.[3][8]
1. Materials and Reagents:
-
HCC1954 human breast cancer cell line
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel®
-
RMC-5552
-
Vehicle solution (e.g., 5% Transcutol, 5% Solutol HS 15, 90% water v/w/v)
-
Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Tissue collection and processing reagents (for pharmacodynamic analysis)
2. Cell Culture:
-
Culture HCC1954 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
-
Prior to implantation, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at the desired concentration.
3. Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 5 x 10^6 HCC1954 cells in a total volume of 0.2 mL into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
5. RMC-5552 Administration:
-
Prepare a stock solution of RMC-5552 and dilute to the final desired concentrations (e.g., 1 mg/kg and 3 mg/kg) in the vehicle solution.
-
Administer RMC-5552 or vehicle control via intraperitoneal (IP) injection once weekly.
6. Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specific duration of treatment.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
7. Pharmacodynamic Analysis:
-
Tumor samples can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Assess the levels of phosphorylated 4EBP1 (p4EBP1) and other relevant biomarkers in tumor lysates by methods such as Western blotting or ELISA to confirm target engagement by RMC-5552.
Considerations for Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, offer a more clinically relevant system.
-
Animal Strain: Severely immunodeficient strains such as NOD-scid gamma (NSG) mice are typically required for successful engraftment of human tumors.
-
Tissue Implantation: Fresh, sterile patient tumor tissue should be implanted subcutaneously into the flank of the mice, typically within a few hours of surgical resection.
-
Passaging: Once the initial tumor (P0) has grown, it can be harvested and serially passaged into new cohorts of mice for expansion and subsequent treatment studies.
-
Characterization: It is crucial to characterize the PDX models to ensure they retain the histological and molecular features of the original patient tumor.
Conclusion
RMC-5552 is a promising mTORC1-selective inhibitor with demonstrated preclinical anti-tumor activity in various xenograft models. The protocols and data presented in these application notes are intended to guide researchers in the effective design and execution of in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to detailed and standardized protocols is essential for generating robust and reproducible data in preclinical drug development.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 3. sites.math.duke.edu [sites.math.duke.edu]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
RMC-5552 for RAS-Addicted Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It is under investigation for the treatment of advanced solid tumors, particularly those with hyperactivation of the mTOR pathway, including certain RAS-addicted cancers.[3] RMC-5552's unique mechanism of action, which involves simultaneous binding to two distinct sites on mTORC1, allows for profound and selective inhibition of mTORC1 signaling. This leads to the suppression of phosphorylation of key downstream effectors like 4E-BP1 and S6K, ultimately resulting in the inhibition of protein translation and tumor cell growth.[4][5] Preclinical and clinical studies have shown promising anti-tumor activity, both as a monotherapy and in combination with RAS(ON) inhibitors.[1][4]
These application notes provide a comprehensive overview of the preclinical and clinical data on RMC-5552, along with detailed protocols for key experimental assays to evaluate its efficacy in RAS-addicted cancer models.
Mechanism of Action
RMC-5552 is designed to overcome the limitations of previous generations of mTOR inhibitors.[2] Unlike rapalogs, which only partially inhibit 4E-BP1 phosphorylation, and second-generation pan-mTOR inhibitors that are limited by toxicities associated with mTORC2 inhibition, RMC-5552 exhibits high selectivity for mTORC1.[2][4] This selectivity is achieved through its bi-steric binding mode, where one part of the molecule binds to the FKBP12/FRB allosteric site, and a linked ATP-competitive moiety binds to the mTOR kinase active site.[6] This dual binding leads to potent and durable suppression of mTORC1 activity, thereby reactivating the tumor suppressor function of 4E-BP1.[4][5]
Preclinical Data Summary
RMC-5552 has demonstrated significant single-agent and combination anti-tumor activity in various preclinical models of RAS-addicted cancers.
In Vitro Activity
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| RMC-5552 | MDA-MB-468 | p-4EBP1 (T37/46) Inhibition | 0.48 | [7] |
| RMC-5552 | MDA-MB-468 | p-S6K Inhibition | 0.14 | |
| RMC-5552 | MDA-MB-468 | p-AKT (S473) Inhibition | 19 | [8] |
| RMC-6272 (tool compound) | NCI-H2122 (KRAS G12C) | Cell Viability | Not specified |
In Vivo Activity
| Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| HCC1954 (PIK3CA mutant) Xenograft | RMC-5552 | 1 mg/kg, weekly | Significant inhibition | [9] |
| HCC1954 (PIK3CA mutant) Xenograft | RMC-5552 | 3 mg/kg, weekly | Tumor stasis | [9] |
| NCI-H2122 (KRAS G12C) Xenograft | RMC-6272 + Sotorasib | Not specified | Tumor regressions and increased apoptosis | [10] |
| KRAS-mutant NSCLC models | RMC-5552/RMC-6272 + RAS(ON) inhibitors | Not specified | Durable tumor regressions | [1][4] |
Clinical Data Summary
A Phase 1/1b clinical trial (NCT04774952) has evaluated the safety, tolerability, and preliminary efficacy of RMC-5552 in patients with advanced solid tumors.[2][9]
Patient Demographics and Dosing (as of Jan 2022)
| Characteristic | Value | Reference |
| Number of Patients | 14 | [1][4] |
| Dose Levels | 1.6 to 12 mg IV weekly | [1][4] |
| Median Age | 62 years | [1][4] |
| Prior Therapies | ≥3 in majority of patients | [1][4] |
Preliminary Efficacy and Safety (as of Jan 2022)
| Outcome | Result | Reference |
| Objective Response Rate (ORR) (at doses ≥6 mg) | 20% (1 confirmed PR in a patient with PTEN-mutated head and neck cancer) | [1][4] |
| Disease Control | 3 patients had stable disease | [1][4] |
| Most Common Drug-Related Adverse Events (>25%) | Mucositis/stomatitis (43%), decreased appetite (29%) | [1][4] |
| Most Common Grade 3 Drug-Related Adverse Events | Mucositis/stomatitis (21% at doses ≥10 mg) | [1][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of RMC-5552 on the viability of RAS-addicted cancer cell lines.
Materials:
-
RAS-addicted cancer cell line (e.g., NCI-H2122)
-
Complete cell culture medium
-
96-well plates
-
RMC-5552
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of RMC-5552 in complete culture medium. A suggested starting concentration range is 0.1 nM to 1 µM. Include a vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RMC-5552 or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for mTORC1 Pathway Inhibition
This protocol is for detecting the phosphorylation status of mTORC1 downstream targets, 4E-BP1 and S6K, in response to RMC-5552 treatment.
Materials:
-
RAS-addicted cancer cell line
-
6-well plates
-
RMC-5552
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of RMC-5552 or vehicle for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model of RAS-addicted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
RAS-addicted cancer cell line
-
Matrigel (optional)
-
RMC-5552
-
Vehicle control
-
Dosing vehicle
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously inoculate cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, RMC-5552 low dose, RMC-5552 high dose, combination with a RAS inhibitor).
-
Administer RMC-5552 (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule (e.g., once weekly).
-
Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (length x width²) / 2.
-
Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity are observed).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data to determine the effect of RMC-5552 on tumor growth and assess any treatment-related toxicity.
Conclusion
RMC-5552 is a promising therapeutic agent for RAS-addicted cancers with a unique and highly selective mechanism of action. The preclinical and early clinical data demonstrate its potential to provide a new treatment option for this patient population. The protocols provided here offer a framework for researchers to further investigate the efficacy and mechanism of RMC-5552 in relevant cancer models.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining RMC-5552 with KRAS Inhibitors for Synergistic Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS signaling pathway is one of the most frequently mutated pathways in human cancers, with KRAS mutations being particularly prevalent and historically difficult to target. The development of specific KRAS inhibitors, such as those targeting the G12C mutation, has marked a significant advancement in oncology.[1] However, intrinsic and acquired resistance mechanisms often limit their efficacy.[2] One key resistance pathway involves the activation of parallel signaling cascades, most notably the PI3K/AKT/mTOR pathway.[3][4]
RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of mTORC1.[5] It is designed to inhibit the mTORC1 complex while preserving the tumor-suppressive activity of 4EBP1, a key downstream effector, without significantly inhibiting mTORC2.[6][7][8] This selectivity potentially mitigates some of the toxicities associated with dual mTORC1/mTORC2 inhibitors. Preclinical studies have demonstrated that combining RMC-5552 with KRAS inhibitors results in synergistic anti-tumor activity, leading to enhanced apoptosis and durable tumor regressions in KRAS-mutant cancer models.[1][6][9] This combination strategy aims to overcome resistance to KRAS inhibitor monotherapy by co-suppressing both the MAPK and PI3K/mTOR pathways.[10]
These application notes provide a summary of the preclinical data and detailed protocols for key experiments to evaluate the combination of RMC-5552 and KRAS inhibitors.
Signaling Pathway Overview
Mutant KRAS constitutively activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.[11] RMC-5552 inhibits the mTORC1 complex, a central regulator of cell growth and protein synthesis. The combination of a KRAS inhibitor and RMC-5552 leads to a more comprehensive blockade of oncogenic signaling.
Caption: Combined inhibition of KRAS and mTORC1 signaling pathways.
Preclinical Data Summary
The combination of RMC-5552 (or its preclinical tool compound RMC-6272) with KRAS G12C inhibitors has demonstrated significant anti-tumor efficacy in preclinical models of non-small cell lung cancer (NSCLC).
In Vivo Tumor Growth Inhibition in NSCLC Xenograft Models
| Cell Line | KRAS Inhibitor | RMC-5552/RMC-6272 | Dosing Schedule | Outcome | Reference |
| H2122 | RMC-4998 (KRAS G12C ON inhibitor) | RMC-6272 | RMC-4998: 80 mg/kg daily; RMC-6272: 6 mg/kg weekly | Combination treatment led to significant tumor regressions compared to single agents. | [9] |
| H2122 | RMC-6291 (KRAS G12C ON inhibitor) | RMC-5552 | RMC-6291: 100 mg/kg daily; RMC-5552: 10 mg/kg weekly | Combination treatment resulted in durable tumor regressions. | [9][10] |
| NCI-H2122 | Sotorasib (KRAS G12C OFF inhibitor) | RMC-6272 | Not specified | Combination induced tumor regressions in a model resistant to KRAS G12C inhibitor monotherapy. | [12] |
In Vitro Synergistic Effects
| Cell Line | KRAS Inhibitor | mTORC1 Inhibitor | Assay | Outcome | Reference |
| H1373 | RM-018 (KRAS G12C inhibitor) | RMC-6272 | Apoptosis (Annexin V) | Combination of 100 nM RM-018 and 1 nM RMC-6272 for 72h significantly increased apoptosis compared to single agents. | [10][11] |
| Multiple NSCLC lines | Various KRAS G12C inhibitors | RAD001 (mTOR inhibitor) | Clonogenic and MTS assays | Combination exhibited synergism (Combination Index < 0.8). | [13] |
Experimental Protocols
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the synergistic anti-proliferative effect of combining RMC-5552 with a KRAS inhibitor in cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., H2122, H1373)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RMC-5552
-
KRAS inhibitor (e.g., Sotorasib, Adagrasib)
-
96-well clear or white-walled tissue culture plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of RMC-5552 and the KRAS inhibitor in DMSO.
-
Create a dose-response matrix with serial dilutions of each drug, both individually and in combination, in cell culture medium. Keep the final DMSO concentration below 0.1%.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14]
-
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of RMC-5552 and a KRAS inhibitor on downstream signaling pathways.
Materials:
-
6-well tissue culture plates
-
Treated cells (as described in Protocol 1, but in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-4EBP1 (Thr37/46), anti-total 4EBP1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of combining RMC-5552 with a KRAS inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant cancer cells (e.g., H2122)
-
Matrigel (optional)
-
RMC-5552 and KRAS inhibitor formulations for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million cells in 100-200 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment groups (e.g., Vehicle, RMC-5552 alone, KRAS inhibitor alone, Combination).
-
Administer the drugs according to the specified dosing schedule (e.g., RMC-5552 at 10 mg/kg weekly via intraperitoneal injection, KRAS inhibitor daily via oral gavage).[9]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, IHC for cleaved caspase-3).[11]
-
Plot the mean tumor volume ± SEM for each group over time to assess treatment efficacy.
-
Conclusion
The combination of the mTORC1-selective inhibitor RMC-5552 with KRAS inhibitors represents a promising therapeutic strategy for KRAS-driven cancers. The preclinical data strongly support a synergistic interaction that leads to enhanced anti-tumor activity. The protocols provided herein offer a framework for researchers to further investigate this combination in various preclinical models, with the ultimate goal of translating these findings into clinical applications for patients with RAS-addicted tumors.[6][7]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Dual inhibition of GTP-bound KRAS and mTOR in lung adenocarcinoma and squamous cell carcinoma harboring KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
RMC-5552: Unraveling Dose-Response Dynamics in Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3] By binding to both the FKBP12-rapamycin-binding (FRB) domain and the ATP-catalytic site of mTOR, RMC-5552 effectively suppresses the phosphorylation of key downstream effectors of mTORC1, namely the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) and the ribosomal protein S6 kinase (S6K).[1][3] This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2, a key differentiator from previous generations of mTOR inhibitors, potentially mitigating side effects such as hyperglycemia.[3] This document provides a summary of the dose-response characteristics of RMC-5552 in various cancer cell lines and detailed protocols for assessing its in vitro efficacy.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of RMC-5552. The data primarily focuses on the inhibition of downstream targets of mTORC1, reflecting the direct mechanism of action of the compound.
| Cell Line | Assay Type | Target | IC50 (nM) | Reference |
| MDA-MB-468 (Breast Cancer) | Cellular Assay | p4EBP1 (T37/46) | 0.48 | [4] |
| MDA-MB-468 (Breast Cancer) | Cellular Assay | pS6K | 0.14 | |
| MDA-MB-468 (Breast Cancer) | Cellular Assay | pAKT | 19 | |
| TSC1-null HCV29 (Bladder Cancer) | Growth Inhibition | Cell Growth | Not explicitly quantified for RMC-5552, but a related bi-steric inhibitor (RMC-6272) showed a maximal 70% growth inhibition. | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to determine dose-response curves, the following diagrams are provided.
Caption: RMC-5552 inhibits the mTORC1 signaling pathway.
Caption: Experimental workflow for dose-response curve generation.
Experimental Protocols
The following protocols provide detailed methodologies for determining the dose-response curve of RMC-5552 in cancer cell lines.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
RMC-5552 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Seed cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of RMC-5552 in complete culture medium. A common concentration range to test is 0.01 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RMC-5552.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the RMC-5552 concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Crystal Violet Cell Proliferation Assay
This colorimetric assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the cell number.
Materials:
-
Cancer cell line of interest
-
RMC-5552 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% Acetic Acid
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol.
-
-
Crystal Violet Staining:
-
After the 72-hour incubation, carefully remove the medium from each well.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the plates twice with PBS.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plates with water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Dye Solubilization and Data Acquisition:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stained cells.
-
Incubate the plates on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no cells) from all readings.
-
Calculate the percentage of cell proliferation for each concentration relative to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the RMC-5552 concentration and determine the IC50 value.
-
RMC-5552 is a highly potent and selective mTORC1 inhibitor that demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] The provided protocols offer robust methods for determining the dose-response curves of RMC-5552, enabling researchers to quantify its potency and efficacy in their specific cellular models of interest. The detailed understanding of its dose-dependent effects is crucial for the continued preclinical and clinical development of this promising therapeutic agent.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-5552 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It is an investigational agent with potential antineoplastic activity.[1] RMC-5552 selectively binds to and inhibits the serine/threonine kinase activity of mTORC1, which can lead to the induction of cell cycle arrest and apoptosis in tumor cells.[1] This selective inhibition of mTORC1 is designed to avoid the toxicities associated with mTORC2 inhibition, such as hyperglycemia.[3][4] Preclinical studies in mouse models have demonstrated the anti-tumor activity of RMC-5552.[3][4][5]
These application notes provide a summary of the available preclinical data and protocols for the administration of RMC-5552 in mice.
Signaling Pathway of RMC-5552
RMC-5552 acts by inhibiting mTORC1, a central regulator of cell growth and proliferation. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[1] RMC-5552's mechanism involves the suppression of phosphorylation of downstream mTORC1 substrates, such as 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[1][6] This inhibition ultimately leads to a decrease in protein synthesis and cell proliferation.
Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling for protein synthesis and cell growth.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and dosing information for RMC-5552 from preclinical studies in mice.
Table 1: Pharmacokinetic Parameters of RMC-5552 in Mice
| Parameter | Value | Units | Administration | Mouse Strain |
| Dose | 1 | mg/kg | Intraperitoneal (i.p.) | Balb/c |
| Tmax | 2.0 ± 0.0 | h | Intraperitoneal (i.p.) | Balb/c |
| Cmax | 5667 ± 1106 | ng/mL | Intraperitoneal (i.p.) | Balb/c |
| Cmax | 3.19 ± 0.62 | µM | Intraperitoneal (i.p.) | Balb/c |
| AUClast | 46089 ± 5320 | ng/mLh | Intraperitoneal (i.p.) | Balb/c |
| AUClast | 25.9 ± 3.0 | µMh | Intraperitoneal (i.p.) | Balb/c |
| t1/2 | 4.8 ± 0.4 | h | Intraperitoneal (i.p.) | Balb/c |
| Data from a single study.[6] |
Table 2: In Vivo Dosing of RMC-5552 in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dose (mg/kg) | Route of Administration | Dosing Schedule | Duration | Observed Effect |
| HCC1954 (Breast Cancer) | Not Specified | 1 | Not Specified | Weekly | Not Specified | Significant tumor growth inhibition |
| HCC1954 (Breast Cancer) | Not Specified | 3 | Not Specified | Weekly | Not Specified | Tumor stasis |
| MCF-7 (Breast Cancer) | Female Balb/c nude | 1, 3, 10 | Intraperitoneal (i.p.) | Once weekly | 28 days | Reduction in tumor volume |
| Data compiled from multiple preclinical studies.[2][3][7] |
Experimental Protocols
The following are generalized protocols based on the available information from preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
In Vivo Antitumor Activity Assessment in Xenograft Models
Objective: To evaluate the efficacy of RMC-5552 in inhibiting tumor growth in a mouse xenograft model.
Materials:
-
RMC-5552
-
Vehicle solution (e.g., transcutol/solutol HS15/H2O at a 5%/5%/90% v/w/v ratio)[6]
-
Female immunodeficient mice (e.g., Balb/c nude), 6-8 weeks of age[7]
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)[2][7]
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject the human cancer cell line into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size.
-
Animal Grouping: Randomize mice into treatment and control groups.
-
Drug Preparation: Prepare RMC-5552 in the appropriate vehicle solution.
-
Administration: Administer RMC-5552 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-10 mg/kg) on a specified schedule (e.g., once weekly).[2][7] The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of tolerability.[3]
-
-
Study Termination and Analysis: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis.[2][7]
Pharmacodynamic Analysis
Objective: To assess the in vivo target engagement of RMC-5552 by measuring the phosphorylation of downstream mTORC1 substrates.
Procedure:
-
Following the final dose of RMC-5552 in an in vivo study, collect tumors at various time points (e.g., 4, 24, 48, and 72 hours).[3]
-
Snap-freeze the collected tumors.
-
Homogenize the tumors in a suitable lysis buffer.
-
Quantify the levels of phosphorylated 4EBP1 (p4EBP1) and phosphorylated S6 ribosomal protein (pS6RP) using methods such as Meso Scale Discovery (MSD) assays or Western blotting.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of RMC-5552 in a mouse xenograft model.
Caption: Workflow for in vivo evaluation of RMC-5552 in mouse xenograft models.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying 4EBP1 Phosphorylation with RMC-5552
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective third-generation inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2][3][4] As a bi-steric inhibitor, it uniquely engages both the allosteric (FKBP12-rapamycin-binding) and orthosteric (ATP-competitive) sites of mTORC1.[3][5] This dual-binding mechanism confers high potency and approximately 40-fold selectivity for mTORC1 over mTORC2 in cell-based assays.[2][3] The primary downstream effect of mTORC1 inhibition by RMC-5552 is the potent suppression of phosphorylation of key substrates, including the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[1][2][3][4]
The selective inhibition of mTORC1 without significant impact on mTORC2 helps to avoid dose-limiting toxicities such as hyperglycemia, which has been a challenge with earlier-generation pan-mTOR inhibitors.[1][2][3][4] RMC-5552 has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors with mTOR pathway activation.[2][6][7] These application notes provide detailed protocols for utilizing RMC-5552 to study 4EBP1 phosphorylation, a critical biomarker of mTORC1 activity.
Quantitative Data
The following tables summarize the quantitative data regarding the activity and effects of RMC-5552.
Table 1: In Vitro Activity of RMC-5552
| Parameter | Cell Line | Value | Reference |
| p4EBP1 (T37/46) Inhibition IC50 | MDA-MB-468 | 1.4 nM | [5] |
| pAKT (S473) Inhibition IC50 | MDA-MB-468 | 18 nM | [5] |
| mTORC1/mTORC2 Selectivity Ratio | MDA-MB-468 | ~13 | [8] |
| p4EBP1 Inhibition IC50 | MCF-7 | 0.48 nM | [9] |
Table 2: In Vivo Pharmacodynamics and Efficacy of RMC-5552
| Animal Model | Treatment | Effect | Reference |
| HCC1954 Breast Cancer Xenograft | 1 mg/kg, weekly | Significant tumor growth inhibition | [2][3] |
| HCC1954 Breast Cancer Xenograft | 3 mg/kg, weekly | Tumor stasis | [2][3] |
| MYC-driven HCC Transgenic Mice | 10 mg/kg, single dose | 50% reduction in MYC protein levels | [8] |
Table 3: Clinical Trial Information for RMC-5552
| Phase | Patient Population | Dosing | Key Findings | Reference |
| Phase 1 | Advanced Solid Tumors | 1.6-16 mg IV, weekly | Tolerable safety profile, low incidence of hyperglycemia (4%), disease control rate of 64% | [1][2][4] |
Signaling Pathways and Experimental Workflows
mTORC1 Signaling Pathway and RMC-5552 Inhibition
Caption: mTORC1 signaling pathway and the inhibitory action of RMC-5552.
Experimental Workflow for Western Blot Analysis
Caption: A typical experimental workflow for Western blot analysis of 4EBP1 phosphorylation.
Experimental Protocols
Protocol 1: In Vitro Inhibition of 4EBP1 Phosphorylation in Cultured Cells
Objective: To determine the dose-dependent effect of RMC-5552 on the phosphorylation of 4EBP1 in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCC1954, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RMC-5552 stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-4EBP1 (Thr37/46), Rabbit anti-4EBP1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
RMC-5552 Treatment: The following day, replace the medium with fresh medium containing various concentrations of RMC-5552 (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 2, 4, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-p-4EBP1 (1:1000), anti-4EBP1 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-4EBP1 signal to the total 4EBP1 signal. Further normalize to the loading control (β-actin). Plot the normalized p-4EBP1 levels against the RMC-5552 concentration to determine the IC50 value.
Protocol 2: In Vivo Pharmacodynamic Analysis of 4EBP1 Phosphorylation in a Xenograft Model
Objective: To assess the in vivo efficacy of RMC-5552 in inhibiting 4EBP1 phosphorylation in tumor tissue.
Materials:
-
Female BALB/c nude mice
-
HCC1954 tumor cells
-
Matrigel
-
RMC-5552 formulation (e.g., in 5% Transcutol/5% Solutol HS 15/90% H2O)
-
Surgical tools for tumor collection
-
Liquid nitrogen
-
Tissue homogenization buffer
-
Equipment and reagents for Western blotting as described in Protocol 1.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inoculate female BALB/c nude mice with HCC1954 tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel.
-
Allow tumors to grow to an average size of approximately 150-200 mm³.
-
-
RMC-5552 Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, 1 mg/kg RMC-5552, 3 mg/kg RMC-5552).
-
Administer RMC-5552 or vehicle via intraperitoneal injection once weekly.
-
-
Tumor Collection:
-
At specified time points after the final dose (e.g., 4, 24, 48, and 72 hours), euthanize the mice.
-
Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
-
Tissue Homogenization and Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Perform protein extraction as described in Protocol 1 (steps 3 and 4).
-
-
Western Blot Analysis:
-
Conduct Western blotting as detailed in Protocol 1 (step 5) to determine the levels of p-4EBP1 and total 4EBP1 in the tumor lysates.
-
-
Data Analysis:
-
Quantify the p-4EBP1/total 4EBP1 ratio for each tumor sample.
-
Compare the levels of p-4EBP1 between the treated and vehicle control groups to assess the extent and duration of target engagement by RMC-5552.
-
Conclusion
RMC-5552 is a valuable tool for investigating the mTORC1 signaling pathway and its role in cancer. The protocols outlined in these application notes provide a framework for researchers to effectively utilize RMC-5552 to study the phosphorylation of 4EBP1, a key downstream effector of mTORC1. These methods can be adapted to various cell lines and preclinical models to further elucidate the mechanism of action of RMC-5552 and its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Revolution Medicines Announces Dosing of First Patient in Phase 1/1b Clinical Study of RMC-5552 in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of RMC-5552 in Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] Its unique mechanism of action, which involves binding to both the orthosteric (ATP-binding) and allosteric (FKBP12-rapamycin binding) sites of mTORC1, allows for profound and sustained inhibition of mTORC1 signaling.[3][4] A key feature of RMC-5552 is its ability to effectively suppress the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), a critical downstream effector of mTORC1 that is often inadequately inhibited by other mTOR inhibitors like rapamycin and its analogs (rapalogs).[5] This potent inhibition of 4EBP1 phosphorylation leads to the suppression of oncogenic protein translation, induction of apoptosis, and decreased proliferation in cancer cells with hyperactivated mTORC1 signaling.[6][7]
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in various cancers.[8] Hyperactivation of this pathway is a known mechanism of both intrinsic and acquired resistance to a variety of targeted cancer therapies.[9] RMC-5552's ability to potently inhibit mTORC1, even in the context of resistance-driving mutations, makes it a compelling agent for drug resistance studies.[3][9] Notably, RMC-5552 has shown significant anti-tumor activity in preclinical models as a single agent and in combination with other targeted therapies, such as RAS inhibitors, to overcome adaptive resistance.[1][3][4][7][9][10]
These application notes provide a summary of the preclinical and clinical data on RMC-5552, detailed protocols for key in vitro and in vivo experiments, and visualizations of the relevant signaling pathways and experimental workflows to guide researchers in utilizing RMC-5552 for drug resistance studies.
Data Presentation
Table 1: In Vitro Activity of RMC-5552
| Cell Line | Cancer Type | Key Mutation(s) | Assay | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | PTEN null | p4EBP1 Inhibition | 0.48 | [11] |
| MDA-MB-468 | Breast Cancer | PTEN null | pS6K Inhibition | 0.14 | [12] |
| MDA-MB-468 | Breast Cancer | PTEN null | pAKT Inhibition | 19 | [12] |
| HCV29 | Bladder Cancer | TSC1-null | mTORC1 Signaling | - | [13] |
Note: IC50 values represent the concentration of RMC-5552 required to inhibit 50% of the specified signaling event. The selectivity for mTORC1 over mTORC2 is approximately 40-fold.[10][12][14][15][16][17]
Table 2: In Vivo Antitumor Activity of RMC-5552
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Key Findings | Reference |
| HCC1954 Xenograft (Breast Cancer, PIK3CA H1047R) | RMC-5552 (1 mg/kg) | Weekly | Significant inhibition | Dose-dependent antitumor activity. | [14] |
| HCC1954 Xenograft (Breast Cancer, PIK3CA H1047R) | RMC-5552 (3 mg/kg) | Weekly | Tumor stasis | Well-tolerated with robust pharmacodynamic inhibition of p4EBP1. | [14] |
| MCF-7 Xenograft (Breast Cancer) | RMC-5552 (1-10 mg/kg) | Weekly for 28 days | Reduction in tumor volume | Dose-dependent antitumor activity. | [12] |
| KRAS G12C Mutant NSCLC Xenograft (Resistant to KRAS G12C inhibitor) | RMC-6272 (tool compound) + KRAS G12C inhibitor | - | Tumor regressions | Overcame resistance to KRAS G12C inhibitor monotherapy. | [3][10][16] |
| Tsc2+/- A/J Mouse Kidney Cancer Model | Bi-steric inhibitors | Single dose | - | Demonstrated in vivo antitumor activity. | |
| Human Bladder Cancer PDX Models (TSC1/TSC2 deficient) | RMC-5552 | - | - | Further evidence of in vivo antitumor activity. | [13] |
Note: RMC-6272 is a preclinical tool compound with a similar mechanism of action to RMC-5552.[3]
Table 3: RMC-5552 Phase 1 Clinical Trial Data (NCT04774952)
| Parameter | Value |
| Number of Patients | 57 |
| Dose Levels | 1.6 to 16 mg IV weekly |
| Most Common Drug-Related Adverse Events (>25%) | Mucositis/Stomatitis (49%), Nausea (44%), Fatigue (42%) |
| Incidence of Treatment-Related Hyperglycemia | 4% (not dose-limiting) |
| Confirmed Partial Response (PR) | 1 patient with head and neck cancer (PTEN mutation) |
| Best Response of Stable Disease (SD) | 3 patients |
| Disease Control Rate | 64% |
Note: Data is from a Phase 1/1b dose-escalation study in patients with advanced solid tumors.[1][15][18][19][20] The maximum tolerated dose (MTD) was determined to be 12 mg IV weekly with tacrolimus mouthwash prophylaxis.[17]
Signaling Pathway and Mechanism of Action
Caption: RMC-5552 bi-sterically inhibits mTORC1, blocking downstream signaling.
Experimental Workflow for Drug Resistance Studies
Caption: Workflow for evaluating RMC-5552 in drug resistance models.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of RMC-5552 (and/or a second drug for combination studies) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for 72-96 hours at 37°C.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Cell Lysis:
-
Treat cells with RMC-5552 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-4EBP1, anti-4EBP1, anti-p-S6K, anti-S6K, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
In Vivo Xenograft Study
-
Cell Implantation:
-
Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., HCC1954) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
When tumors reach a volume of 150-200 mm^3, randomize mice into treatment groups (e.g., vehicle control, RMC-5552 low dose, RMC-5552 high dose, combination therapy).
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for western blot or other molecular analyses.
-
-
Pharmacodynamic Analysis (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections using antibodies against pharmacodynamic markers such as p-4EBP1 to assess target engagement.
-
Conclusion
RMC-5552 represents a promising therapeutic agent for overcoming drug resistance in cancers with hyperactivated mTORC1 signaling. Its unique bi-steric mechanism of action leads to potent and selective inhibition of mTORC1, including the crucial downstream effector 4EBP1. The provided data and protocols offer a framework for researchers to effectively utilize RMC-5552 in their drug resistance studies, both in vitro and in vivo. The ability of RMC-5552 to resensitize tumors to other targeted therapies, such as KRAS inhibitors, highlights its potential as a valuable component of combination treatment strategies to combat cancer drug resistance. Further investigation into the full range of its applications is warranted and is currently ongoing in clinical trials.[13][21]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 5. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.revmed.com [ir.revmed.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Facebook [cancer.gov]
Troubleshooting & Optimization
RMC-5552 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RMC-5552.
Frequently Asked Questions (FAQs)
Q1: What is RMC-5552 and what is its mechanism of action?
RMC-5552 is a potent, selective, and bi-steric inhibitor of mTORC1 (mammalian target of rapamycin complex 1).[1][2] It works by binding to both the FKBP12 protein and the mTOR kinase active site, leading to highly specific inhibition of mTORC1 signaling. This results in the blockage of phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, which are crucial for cell growth and proliferation.[1][2] RMC-5552 exhibits significant selectivity for mTORC1 over mTORC2.[1][2][3]
Q2: What are the recommended storage conditions for RMC-5552?
For optimal stability, RMC-5552 should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[4][5] |
| 4°C | 2 years[4][5] | |
| In Solvent | -80°C | 6 months to 1 year[1][2][4] |
| -20°C | 1 month[1][4] |
Note: It is highly recommended to use freshly prepared solutions, as the compound can be unstable in solution.[5]
Q3: What is the solubility of RMC-5552 in common solvents?
RMC-5552 exhibits good solubility in DMSO for in vitro studies. For in vivo applications, specific formulations are required to achieve a stable suspension.
| Application | Solvent/Vehicle | Solubility | Notes |
| In Vitro | DMSO | ≥ 100 mg/mL (56.24 mM)[1][4][5] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1] Sonication may be required.[2] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL (2.81 mM) | Suspended solution; requires sonication.[4] |
| In Vivo | 10% DMSO, 90% corn oil | 5 mg/mL (2.81 mM) | Suspended solution; requires sonication.[4] |
Troubleshooting Guide
Issue 1: Difficulty dissolving RMC-5552 powder in DMSO.
-
Potential Cause: The DMSO may have absorbed moisture.
-
Troubleshooting Step: Use a fresh, unopened vial of anhydrous, high-purity DMSO.[1]
-
Potential Cause: Insufficient vortexing or sonication.
-
Troubleshooting Step: After adding DMSO, vortex the solution thoroughly. If precipitation persists, sonicate the solution for a short period until the powder is fully dissolved.[2]
Issue 2: Precipitation of RMC-5552 in aqueous media during cell culture experiments.
-
Potential Cause: RMC-5552 has low aqueous solubility. The final concentration of DMSO in the cell culture medium may be too low to maintain solubility.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is non-toxic to your specific cell line (typically ≤ 0.5%). Prepare a highly concentrated stock solution in DMSO and then dilute it stepwise into the aqueous culture medium, ensuring rapid mixing.
Issue 3: Inconsistent results in in vivo studies.
-
Potential Cause: Inhomogeneous suspension of the compound.
-
Troubleshooting Step: For in vivo formulations, it is critical to follow the recommended protocol precisely. Ensure that each component of the vehicle is added in the correct order and that the mixture is sonicated thoroughly to create a uniform suspension before each administration.[4]
-
Potential Cause: Degradation of the compound in the prepared formulation.
-
Troubleshooting Step: Prepare the in vivo formulation fresh before each use. Do not store the formulation for extended periods.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of RMC-5552 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of RMC-5552 (MW: 1778.13 g/mol ), you would add 56.24 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1][4]
In Vivo Formulation Protocol (Suspension):
This protocol is for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve the required amount of RMC-5552 in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add the saline to the mixture and vortex or sonicate until a uniform suspension is achieved.[4] This formulation should be prepared fresh before each use.
Visualizations
RMC-5552 Signaling Pathway
Caption: Simplified PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of RMC-5552.
Experimental Workflow for In Vitro Solubility Testing
Caption: A logical workflow for preparing a soluble stock solution of RMC-5552 in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RMC-5552 | mTORC1 Inhibitor | mTORC1 inhibitor | TargetMol [targetmol.com]
- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
RMC-5552 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of RMC-5552. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Understanding RMC-5552's Selectivity Profile
RMC-5552 is a third-generation, bi-steric inhibitor designed for high selectivity for the mTORC1 complex over the mTORC2 complex and other kinases.[1][2][3] This selectivity is achieved through a unique mechanism that involves binding to both the orthosteric and allosteric sites of mTORC1.[1] The primary goal of this design is to potently inhibit the phosphorylation of key mTORC1 substrates, such as 4EBP1 and S6K, while avoiding the hyperglycemia associated with mTORC2 inhibition.[2][4] Preclinical data has shown that RMC-5552 has minimal activity against a broad panel of 300 kinases and is over 50-fold selective for mTORC1 over other lipid kinases.[1][5]
Despite its high selectivity, it is crucial for researchers to employ rigorous experimental controls to confirm that an observed phenotype is a direct result of on-target mTORC1 inhibition. This guide provides the tools to help you navigate these investigations.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype that I don't expect from mTORC1 inhibition. Could it be an off-target effect?
A1: While RMC-5552 is highly selective, any unexpected phenotype should be investigated systematically. The observed effect could be due to potent on-target inhibition in your specific model, an experimental artifact, or a rare off-target interaction. The following troubleshooting workflow can help you distinguish between these possibilities.
Q2: How can I confirm that RMC-5552 is engaging its intended target (mTORC1) in my experimental system?
A2: Target engagement can be confirmed by monitoring the phosphorylation status of well-established mTORC1 downstream substrates. A decrease in the phosphorylation of 4EBP1 (at Thr37/46) and S6K (at Thr389) is a direct indicator of mTORC1 inhibition.
Q3: What are the most common on-target side effects observed with RMC-5552 that could be mistaken for off-target effects?
A3: In clinical studies, the most common drug-related adverse events were mucositis/stomatitis and decreased appetite.[6] These are considered on-target effects related to mTORC1 inhibition in sensitive tissues. In cell-based assays, on-target effects can include cell cycle arrest and induction of apoptosis.[7][8] It's important to consider that the potent inhibition of mTORC1 by RMC-5552 may lead to more pronounced phenotypes than those observed with first-generation mTOR inhibitors like rapamycin.[9]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
If you observe a phenotype that is not readily explained by the known functions of mTORC1, follow this guide to determine if it is an on-target or off-target effect.
Caption: Workflow for differentiating on-target vs. off-target effects.
Protocol 1: Dose-Response Analysis and Western Blotting
Objective: To correlate the observed phenotype with on-target mTORC1 inhibition.
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density and allow them to adhere overnight.
-
Compound Titration: Treat cells with a range of RMC-5552 concentrations, typically from 0.1 nM to 10 µM, for the desired duration. Include a vehicle control (e.g., DMSO).
-
Phenotypic Assay: At the end of the treatment period, perform your phenotypic assay (e.g., cell viability, apoptosis assay, cell cycle analysis).
-
Lysate Preparation: In a parallel set of wells, lyse the cells and collect the protein.
-
Western Blotting: Perform a Western blot to analyze the phosphorylation status of key mTORC1 and mTORC2 pathway proteins.
-
mTORC1 substrates: p-4EBP1 (Thr37/46), p-S6K (Thr389)
-
mTORC2 substrate: p-AKT (Ser473)
-
Loading controls: Total 4EBP1, Total S6K, Total AKT, and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Plot the dose-response curve for your phenotype and determine the EC50. Compare this to the IC50 for the inhibition of p-4EBP1 and p-S6K. A close correlation suggests an on-target effect. The lack of significant p-AKT (Ser473) inhibition will confirm mTORC1 selectivity.
Protocol 2: Use of Structurally Unrelated mTORC1 Inhibitors
Objective: To determine if the phenotype is specific to RMC-5552's chemical scaffold or a general result of mTORC1 inhibition.
Methodology:
-
Select Control Inhibitors: Choose another potent and selective mTORC1 inhibitor that is structurally different from RMC-5552.
-
Treatment: Treat your cells with RMC-5552 and the control inhibitor(s) at equipotent concentrations (e.g., 3x their respective IC50 values for mTORC1 inhibition).
-
Phenotypic Analysis: Perform your phenotypic assay.
-
Interpretation: If the structurally distinct mTORC1 inhibitor recapitulates the phenotype observed with RMC-5552, the effect is likely on-target. If the phenotype is unique to RMC-5552, it may be an off-target effect.
Issue 2: Concerns about Kinase Off-Targets
Although RMC-5552 has been shown to be highly selective against a broad kinase panel, you may want to rule out off-target kinase activity in your specific experimental context.
Protocol 3: Kinase Selectivity Profiling (External Service)
Objective: To empirically determine the inhibitory activity of RMC-5552 against a wide array of kinases.
Methodology:
-
Service Provider: Engage a commercial service provider that offers large-scale kinase screening panels (e.g., Eurofins, Reaction Biology).
-
Compound Submission: Provide a sample of RMC-5552 at the required concentration and purity.
-
Screening: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) should be considered a potential off-target and validated with further IC50 determination assays.
Data Summary
The following tables summarize the key quantitative data for RMC-5552, highlighting its potency and selectivity.
Table 1: In Vitro Potency of RMC-5552
| Assay | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Phosphorylation | pS6K | 0.14 | MDA-MB-468 |
| Phosphorylation | p4EBP1 | 0.48 | MDA-MB-468 |
| Phosphorylation | pAKT (S473) | 19 | MDA-MB-468 |
Data compiled from MedchemExpress and other sources.[8][10]
Table 2: RMC-5552 Selectivity Profile
| Selectivity Metric | Fold Selectivity | Notes |
|---|---|---|
| mTORC1 vs. mTORC2 | ~40-fold | Based on the ratio of pAKT (mTORC2) to p4EBP1 (mTORC1) IC50 values.[2][10][11] |
| vs. Other Lipid Kinases | >50-fold | Based on broad panel screening.[1][12] |
| vs. 300 Kinase Panel | <30% inhibition at 1 µM | Demonstrates high selectivity against a wide range of kinases.[1][5] |
Signaling Pathway Visualization
Understanding the on-target pathway is critical for interpreting experimental results. The diagram below illustrates the central role of mTORC1 in cell signaling.
Caption: The PI3K/AKT/mTORC1 signaling pathway and the point of RMC-5552 inhibition.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asco.org [asco.org]
- 7. Facebook [cancer.gov]
- 8. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 9. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
troubleshooting RMC-5552 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective bi-steric mTORC1 inhibitor, RMC-5552. Our goal is to help you navigate potential experimental challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RMC-5552?
RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin complex 1).[1][2][3] It functions by binding to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-binding catalytic site of mTORC1.[4] This dual binding leads to a more profound and sustained inhibition of mTORC1 signaling compared to traditional allosteric inhibitors like rapamycin.[5][6] Specifically, RMC-5552 effectively suppresses the phosphorylation of key mTORC1 downstream substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][5][7] Inhibition of 4EBP1 phosphorylation is a key feature of RMC-5552, distinguishing it from rapalogs.[2][6]
Q2: What is the selectivity profile of RMC-5552?
RMC-5552 is highly selective for mTORC1 over mTORC2.[5][7][8] This selectivity is attributed to the partial occlusion of the FRB binding motif in mTORC2 by the RICTOR component, which hinders the binding of the rapamycin-like moiety of RMC-5552.[4] In cell-based assays, RMC-5552 has been shown to be approximately 40-fold more selective for mTORC1 than mTORC2.[3][7][9] This selectivity profile is advantageous as it minimizes the inhibition of mTORC2-mediated signaling pathways, which can lead to undesirable side effects such as hyperglycemia.[7][10]
Q3: What are the common challenges or adverse events observed with RMC-5552 in clinical settings that might be relevant for preclinical studies?
In clinical trials, the most frequently reported treatment-related adverse events include mucositis (stomatitis), nausea, fatigue, and decreased appetite.[2][7][10][11] While these are clinical observations, they can inform preclinical study design. For instance, monitoring for signs of oral mucositis in animal models and ensuring adequate hydration and nutrition can be important. The low incidence of hyperglycemia in clinical trials reinforces the selectivity of RMC-5552 for mTORC1.[7][10]
Troubleshooting Experimental Variability
Variability in experimental outcomes can arise from multiple factors. This section provides guidance on common issues encountered when working with RMC-5552.
In Vitro Assay Variability
Problem: High variability in IC50 values or inconsistent inhibition of downstream targets (p-4EBP1, p-S6K) across experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | RMC-5552 is soluble in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.5%). |
| Cell Line Integrity | Authenticate cell lines regularly (e.g., by STR profiling). Monitor and record cell passage numbers, as high passage numbers can lead to phenotypic drift and altered signaling responses. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Overly confluent or sparse cultures can exhibit altered mTOR signaling. |
| Serum Concentration | The activity of the PI3K/Akt/mTOR pathway is highly sensitive to growth factors present in serum. Maintain a consistent serum concentration in your culture media for all experiments. Consider serum starvation and growth factor stimulation for more controlled pathway activation studies. |
| Assay Timing | The kinetics of target inhibition can vary. Perform time-course experiments to determine the optimal treatment duration for observing maximal inhibition of mTORC1 signaling and desired phenotypic effects. |
In Vivo Study Variability
Problem: Inconsistent tumor growth inhibition or pharmacodynamic responses in animal models.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Drug Formulation and Administration | RMC-5552 has been administered intravenously (IV) in clinical trials and intraperitoneally (i.p.) in preclinical models.[2][12] Ensure a consistent and appropriate vehicle is used for formulation. For suspension formulations, ensure uniform resuspension before each administration. |
| Animal Model Selection | The anti-tumor activity of RMC-5552 is prominent in models with hyperactivated mTORC1 signaling, such as those with mutations in PTEN, TSC1/2, or PIK3CA.[7][8][10] Characterize the genetic background of your tumor models to ensure they are appropriate for studying an mTORC1 inhibitor. |
| Tumor Heterogeneity | Even within the same model, individual tumors can exhibit heterogeneity. Ensure proper randomization of animals into treatment groups based on initial tumor volume. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | The timing of tissue collection for PD analysis relative to drug administration is critical. Conduct a pilot PK/PD study to determine the time to maximal target inhibition in your model and collect tissues at this time point for consistent results. |
Data Presentation
Table 1: In Vitro Potency of RMC-5552
| Target | Assay Type | IC50 (nM) | Cell Line |
| p-S6K (mTORC1) | Cellular Assay | 0.14 | Not specified |
| p-4EBP1 (mTORC1) | Cellular Assay | 0.48 | Not specified |
| p-AKT (mTORC2) | Cellular Assay | 19 | Not specified |
Data sourced from MedChemExpress product information.[3]
Experimental Protocols
Western Blotting for mTORC1 Signaling
This protocol provides a general framework for assessing the inhibition of mTORC1 signaling by RMC-5552.
-
Cell Culture and Treatment: Plate cells at a predetermined optimal density. Allow cells to adhere and grow to 50-70% confluency. Treat cells with varying concentrations of RMC-5552 or vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate with primary antibodies against p-4EBP1 (Thr37/46), total 4EBP1, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH, β-actin). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
RMC-5552 Mechanism of Action and Signaling Pathway
Caption: Mechanism of RMC-5552 inhibition of the mTORC1 signaling pathway.
Troubleshooting Logic for In Vitro Assay Variability
Caption: A logical workflow for troubleshooting sources of in vitro experimental variability.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
improving RMC-5552 delivery in cell culture
Technical Support Center: RMC-5552
Welcome to the technical support center for RMC-5552. This guide provides troubleshooting information and frequently asked questions to help researchers and scientists optimize the delivery and performance of RMC-5552 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is RMC-5552 and what is its mechanism of action?
RMC-5552 is a potent, selective, and orally bioavailable small molecule inhibitor of the KRAS G12C oncogene. Unlike first-generation inhibitors that target the inactive GDP-bound state, RMC-5552 is a RAS-ON (GTP-bound) inhibitor. It non-covalently binds to the GTP-bound form of KRAS G12C, forming a stable tri-complex with cyclophilin A. This complex sterically blocks the interaction of KRAS with its downstream effectors, such as RAF, thereby inhibiting signaling through pathways like the MAPK pathway.
Q2: What is the recommended solvent and storage condition for RMC-5552?
For in vitro experiments, RMC-5552 should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use RMC-5552 in my cell culture experiments?
The optimal concentration of RMC-5552 depends on the cell line and the specific experimental endpoint. For cellular activity assays, concentrations typically range from nanomolar to low micromolar levels. For instance, in MIA PaCa-2 cells, treatment with 100 nM RMC-5552 has been shown to effectively reduce pERK levels. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How long does it take for RMC-5552 to show an effect on cells?
The time required to observe an effect can vary depending on the assay. Inhibition of downstream signaling, such as the phosphorylation of ERK (pERK), can often be detected within a few hours of treatment. For assays measuring cell viability or apoptosis, a longer incubation period of 24 to 72 hours or more may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered when using RMC-5552 in cell culture.
Issue 1: Low or No Observed Efficacy
If you are not observing the expected inhibitory effect, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incorrect Drug Concentration | Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC50 value for your specific cell line. |
| Cell Line Insensitivity | Confirm that your cell line harbors the KRAS G12C mutation. RMC-5552 is highly selective and will not be effective in cells with other KRAS mutations or wild-type KRAS. |
| Degraded Compound | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Insufficient Incubation Time | For signaling studies (e.g., pERK levels), a short incubation (1-4 hours) may be sufficient. For cell viability or proliferation assays, extend the incubation time to 48-72 hours. |
| High Serum Concentration | High concentrations of proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health. |
Issue 2: Compound Precipitation in Media
If you observe precipitation after adding RMC-5552 to your cell culture media, follow these steps.
| Potential Cause | Recommended Action |
| Poor Solubility | RMC-5552 is soluble in DMSO but has limited aqueous solubility. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain cell health and compound solubility. |
| High Final Concentration | Do not exceed the solubility limit of RMC-5552 in your final culture medium. If high concentrations are needed, consider specialized formulation approaches, though this is less common for in vitro work. |
| Improper Dilution | Prepare intermediate dilutions of the DMSO stock solution in culture medium. Add the compound to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the culture medium to 37°C can also aid in solubilization. |
Issue 3: Observed Cell Toxicity or Off-Target Effects
If you notice significant cell death or unexpected phenotypes, consider these factors.
| Potential Cause | Recommended Action |
| High DMSO Concentration | Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your specific cell line (generally <0.5%). Run a vehicle control (medium + DMSO) to assess the effect of the solvent alone. |
| On-Target Toxicity | The observed cell death may be a direct result of inhibiting the oncogenic KRAS G12C pathway, upon which the cells are dependent for survival. This is an expected outcome in sensitive cell lines. |
| Concentration Too High | Using concentrations significantly above the IC50 value can sometimes lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve. |
Experimental Protocols & Data
Protocol: General Cell Treatment with RMC-5552
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Cell Seeding: Plate your KRAS G12C mutant cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency). Allow cells to adhere overnight.
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Stock Solution Preparation: Prepare a high-concentration stock solution of RMC-5552 (e.g., 10 mM) in sterile DMSO.
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Working Solution Preparation: On the day of the experiment, thaw the stock solution. Perform serial dilutions in complete culture medium to prepare working solutions that are 100x or 1000x the desired final concentrations.
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Cell Treatment: Carefully add the appropriate volume of the working solution to your cells. For example, add 2 µL of a 100x working solution to 198 µL of medium in a 96-well plate. Remember to include a vehicle-only control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for pERK analysis, 72 hours for a viability assay) at 37°C in a 5% CO2 incubator.
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Downstream Analysis: Proceed with your planned analysis, such as Western blotting for signaling pathway components or a cell viability assay (e.g., CellTiter-Glo®).
Quantitative Data: RMC-5552 In Vitro Activity
Note: Specific IC50 values for RMC-5552 across a wide range of cell lines are proprietary. The following data is illustrative based on typical KRAS G12C inhibitors.
| Cell Line | Cancer Type | Parameter | Reported Value (Approx.) |
| MIA PaCa-2 | Pancreatic | pERK IC50 | 1 - 10 nM |
| NCI-H358 | Non-Small Cell Lung | Proliferation IC50 | 5 - 20 nM |
| HCT-116 (G12C) | Colorectal | Proliferation IC50 | 10 - 50 nM |
Visual Guides
Signaling Pathway and Mechanism of Action
Caption: Mechanism of RMC-5552 action on the KRAS G12C signaling pathway.
Experimental Workflow for Cell Treatment
Caption: Standard experimental workflow for RMC-5552 cell culture treatment.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common RMC-5552 efficacy issues.
RMC-5552 Preclinical Toxicity Profile: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with a concise overview of the preclinical toxicity profile of RMC-5552, a bi-steric mTORC1-selective inhibitor. The information is presented in a question-and-answer format to address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RMC-5552 and how does it relate to its expected toxicity profile?
A1: RMC-5552 is a first-in-class, bi-steric small molecule that selectively inhibits the mTORC1 signaling complex.[1][2][3][4][5][6][7] It is designed to bind to two distinct sites on mTORC1, leading to potent and selective inhibition. A key feature of RMC-5552 is its approximately 40-fold selectivity for mTORC1 over mTORC2 in cell-based assays.[2][8][9] This selectivity is critical to its anticipated safety profile, as the inhibition of mTORC2 is associated with toxicities such as hyperglycemia, which is commonly observed with less selective, pan-mTOR inhibitors.[8][9] Therefore, RMC-5552 is expected to have a more favorable tolerability profile.
Q2: What are the key findings from preclinical toxicology studies of RMC-5552?
A2: Preclinical studies have demonstrated that RMC-5552 has an acceptable tolerability profile in animal models.[8][9] In a human breast cancer xenograft model (HCC1954), weekly intravenous doses of 1 mg/kg and 3 mg/kg were well-tolerated in mice, as assessed by body weight, while demonstrating significant anti-tumor activity.[8] Another study in a breast cancer xenograft model (MCF-7) in mice showed tolerability at doses up to 10 mg/kg administered intraperitoneally once weekly for 28 days.[2] Furthermore, a broad in vitro safety screen (Eurofins Safety Screen 44) revealed no significant off-target inhibition, suggesting a low potential for off-target toxicities.[8][9]
Q3: What are the most common adverse events observed with RMC-5552 in early clinical development?
A3: In a Phase 1/1b clinical trial, the most frequently reported drug-related adverse events (occurring in >25% of patients) were mucositis/stomatitis (43%) and decreased appetite (29%).[10] Mucositis/stomatitis was identified as a dose-limiting toxicity at doses of 10 mg and higher.[10] Notably, and in line with its preclinical profile, treatment-related hyperglycemia was not a dose-limiting toxicity.[8]
Troubleshooting Preclinical Toxicity Experiments
Issue 1: Unexpectedly severe mucositis is observed in our animal models at doses expected to be well-tolerated.
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Possible Cause: The oral cavity is particularly sensitive to mTORC1 inhibition. The formulation or route of administration may be leading to higher local exposure in the oral mucosa.
-
Troubleshooting Steps:
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Confirm Formulation and Dosing: Double-check the formulation, concentration, and dosing volume to rule out any errors.
-
Evaluate Alternative Routes: If using oral gavage, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass direct oral exposure, if consistent with the intended clinical route.
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Oral Cavity Examination: Implement a regular and detailed oral cavity examination schedule to detect early signs of mucositis.
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Prophylactic Measures: Based on clinical findings, consider a research-grade prophylactic mouthwash. In clinical trials, a tacrolimus mouthwash was used to compete with RMC-5552 for binding to FKBP12 in the oral mucosa, thereby reducing local mTORC1 inhibition.
-
Issue 2: We are observing weight loss in our mouse xenograft studies that is more significant than reported.
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Possible Cause: The tumor model itself may be contributing to cachexia, which is exacerbated by the decreased appetite potentially induced by RMC-5552. The strain of mice may also be more sensitive.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to differentiate between decreased appetite and other causes of weight loss.
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Tumor Burden Monitoring: Correlate the onset and severity of weight loss with tumor burden.
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Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements, to mitigate weight loss.
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Dose Adjustment: Consider a dose de-escalation or a different dosing schedule (e.g., less frequent administration) to improve tolerability while maintaining efficacy.
-
Quantitative Preclinical Toxicity Data
Table 1: Tolerability of RMC-5552 in Mouse Xenograft Models
| Animal Model | Tumor Type | Route of Administration | Dose | Dosing Schedule | Observed Tolerability | Reference |
| Mice | HCC1954 Human Breast Cancer | Intravenous | 1 mg/kg and 3 mg/kg | Weekly | Tolerated as assessed by body weight | [8] |
| Mice | MCF-7 Human Breast Cancer | Intraperitoneal | 1-10 mg/kg | Weekly for 28 days | Tolerated | [2] |
Experimental Protocols
Protocol: General Preclinical Toxicology Assessment in Rodents (Example)
This protocol is a representative example for conducting a single-dose or repeat-dose toxicity study of RMC-5552 in rodents and should be adapted based on specific experimental goals.
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Animal Model:
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Species: Sprague-Dawley rats or CD-1 mice.
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Age: 6-8 weeks at the start of the study.
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Acclimation: Acclimate animals to the facility for at least 5 days prior to dosing.
-
-
Dose Formulation:
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Prepare RMC-5552 in a vehicle appropriate for the intended route of administration (e.g., saline with a solubilizing agent for intravenous injection).
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Ensure the formulation is sterile and stable for the duration of the study.
-
-
Study Design:
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Assign animals to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group.
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Include both male and female animals in each group.
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For a repeat-dose study, administer RMC-5552 at a set frequency (e.g., once weekly) for a specified duration (e.g., 28 days).
-
-
In-life Observations:
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Mortality and Morbidity: Check animals at least twice daily.
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Clinical Signs: Perform detailed clinical observations at least once daily. Pay close attention to signs of mucositis (e.g., excessive salivation, difficulty eating) and changes in appetite.
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Body Weight: Record body weights prior to dosing and at least weekly thereafter.
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Food Consumption: Measure food consumption weekly for each cage.
-
-
Terminal Procedures:
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At the end of the study, euthanize animals and perform a complete necropsy.
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Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.
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Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).
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Histopathology: Preserve major organs and any gross lesions in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: mTORC1 signaling pathway and the inhibitory action of RMC-5552.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 7. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]
- 8. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. asco.org [asco.org]
challenges in synthesizing (32-Carbonyl)-RMC-5552
Welcome to the technical support center for the synthesis of RMC-5552. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the synthesis of this complex bi-steric mTORC1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing RMC-5552?
A1: The synthesis of RMC-5552, a macrocyclic compound derived from rapamycin, presents several significant challenges. These primarily stem from the inherent complexity and instability of the rapamycin core. Key difficulties include the multi-step functionalization of the rapamycin macrocycle, which is densely packed with sensitive functional groups and stereocenters.[1] The macrocyclization step itself is often challenging due to unfavorable entropy and potential for competing oligomerization reactions, which can lead to low yields.[2][3] Furthermore, the rapamycin structure contains an acid- and air-sensitive conjugated triene and a delicate beta-keto lactone at the C32 carbonyl, which is susceptible to base-induced elimination.[1]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields in the synthesis of RMC-5552 can arise from several factors. One common issue is the macrocyclization step, which often requires high-dilution conditions to minimize intermolecular side reactions and favor the desired intramolecular ring closure.[2] Inefficient coupling reactions between the modified rapamycin and the kinase inhibitor moiety can also contribute to low yields. It is crucial to ensure all starting materials are pure and anhydrous, as trace impurities can interfere with the reaction. Additionally, the stability of the rapamycin macrocycle should be considered; prolonged reaction times or harsh conditions can lead to degradation of the starting material or product.
Q3: I am observing a significant amount of a ring-opened byproduct. How can I prevent this?
A3: A major byproduct observed during the synthesis of RMC-5552 and similar compounds is a result of the ring opening of the rapamycin macrocycle.[4] This is often caused by the elimination of the β-keto lactone at the C32 carbonyl, a reaction that is particularly prone to occur under basic conditions.[1][4] To mitigate this, it is critical to carefully control the pH of the reaction mixture and avoid strong bases. If a basic catalyst or reagent is necessary, consider using a milder, non-nucleophilic base and maintaining a low reaction temperature.
Q4: How can I confirm the successful synthesis and purity of RMC-5552?
A4: Confirmation of the successful synthesis and purity of RMC-5552 requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) is essential for assessing the purity of the final compound and can also be used to monitor the progress of the reaction. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirmation of the final product. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of RMC-5552.
Troubleshooting Guides
Issue 1: Poor Solubility of Intermediates
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Symptom: Difficulty dissolving a synthetic intermediate in the reaction solvent, leading to an incomplete reaction.
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Possible Cause: The polarity of the solvent may not be appropriate for the intermediate.
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Solution:
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Solvent Screening: Test the solubility of the intermediate in a range of solvents with varying polarities.
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Solvent Mixture: Use a co-solvent system to improve solubility.
-
Temperature Adjustment: Gently warming the reaction mixture may improve solubility, but be cautious of potential degradation of thermally sensitive functional groups.
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Issue 2: Incomplete Reaction
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Symptom: TLC or HPLC analysis shows the presence of unreacted starting material even after an extended reaction time.
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Possible Causes:
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Insufficient reagent stoichiometry.
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Deactivation of the catalyst.
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Low reaction temperature.
-
-
Solutions:
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Reagent Stoichiometry: Increase the equivalents of the limiting reagent.
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Catalyst Activity: Use a fresh batch of catalyst. If applicable, ensure the catalyst is properly activated.
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Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress closely.
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Issue 3: Difficulty in Product Purification
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Symptom: Co-elution of the desired product with impurities during column chromatography.
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Possible Causes:
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Similar polarity of the product and impurities.
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The product is unstable on the stationary phase (e.g., silica gel).
-
-
Solutions:
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Chromatography System: Experiment with different solvent systems for elution. Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
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Alternative Purification: If chromatography is ineffective, consider alternative purification techniques such as recrystallization or preparative HPLC.
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Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data for key steps in the synthesis of RMC-5552. These values are for illustrative purposes and may vary based on specific experimental conditions.
| Step | Expected Yield (%) | Purity (by HPLC) (%) | Key Analytical Data (Expected) |
| Functionalization of Rapamycin | 60 - 75 | >95 | ¹H NMR: Appearance of new signals corresponding to the linker. |
| Coupling with Kinase Inhibitor | 40 - 55 | >90 | HRMS: Confirmation of the coupled product's molecular weight. |
| Final Product (RMC-5552) | 85 - 95 (post-purification) | >98 | ¹H NMR, ¹³C NMR, HRMS confirming the final structure. |
Experimental Protocols
Note: The following are generalized protocols based on the known chemistry of rapamycin and macrocycle synthesis. Specific details may need to be optimized for your laboratory conditions.
Protocol 1: General Procedure for Functionalization of Rapamycin at C40
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Dissolve rapamycin in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78°C.
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Add pyridine as a base.
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Slowly add a solution of p-nitrophenyl chloroformate in DCM.[4]
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Allow the reaction to stir at low temperature and then gradually warm to room temperature.
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Monitor the reaction by TLC or HPLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling with an Amine-Containing Linker
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Dissolve the C40-functionalized rapamycin intermediate in a polar aprotic solvent such as dimethylacetamide (DMA).
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Add the amine-containing linker and a non-nucleophilic base like diisopropylethylamine (DIPEA).[4]
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Stir the reaction at room temperature until completion, as monitored by HPLC.
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Dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer and concentrate in vacuo.
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Purify the product by reverse-phase chromatography.
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of RMC-5552 on mTORC1.
Caption: A generalized experimental workflow for the synthesis of RMC-5552.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
RMC-5552 Technical Support Center: Experimental Controls and Best Practices
Welcome to the technical support center for RMC-5552, a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to offer troubleshooting for common issues that may be encountered during the use of RMC-5552.
Frequently Asked Questions (FAQs)
Q1: What is RMC-5552 and how does it differ from other mTOR inhibitors?
RMC-5552 is a third-generation, bi-steric mTORC1-selective inhibitor.[1][2][3] Unlike first-generation inhibitors (rapalogs) that only partially inhibit mTORC1 and second-generation ATP-competitive inhibitors that also block mTORC2, RMC-5552 is designed to selectively and potently inhibit mTORC1.[1][4] Its bi-steric mechanism involves simultaneous binding to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding active site of mTORC1.[5][6] This leads to profound inhibition of the phosphorylation of key mTORC1 substrates, including eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and S6 kinase (S6K), while largely sparing mTORC2 activity.[2][7] The key advantage of this selectivity is the avoidance of mTORC2-mediated side effects, such as hyperglycemia.[2][3]
Q2: What is the primary mechanism of action of RMC-5552?
RMC-5552 selectively targets and binds to mTORC1, inhibiting its serine/threonine kinase activity. This prevents the phosphorylation of downstream effectors, most notably 4EBP1 and S6K.[2][7] Inhibition of 4EBP1 phosphorylation leads to the suppression of cap-dependent translation of mRNAs that are crucial for cell cycle progression, proliferation, and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells with hyperactive mTORC1 signaling.[6][8]
Q3: In which cancer models is RMC-5552 expected to be most effective?
RMC-5552 has demonstrated significant anti-tumor activity in preclinical models of human cancers with mTOR pathway activation.[8] This includes tumors with mutations in the PI3K/mTOR pathway (e.g., PIK3CA or PTEN mutations) and RAS-addicted cancers where mTOR signaling plays a key role in therapeutic response and resistance.[6][8] Preclinical studies have shown its efficacy in models of breast cancer, non-small cell lung cancer, and lymphangioleiomyomatosis (LAM).[1][4][8]
Q4: How should I prepare and store RMC-5552?
RMC-5552 is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO at concentrations of 100 mg/mL or greater.[9] For in vivo studies, a common formulation is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil, often requiring sonication to ensure a uniform suspension.[9] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[10] It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
Problem 1: I am not observing the expected level of inhibition of mTORC1 signaling (e.g., p-4EBP1 or p-S6K) in my Western blot.
-
Inadequate Drug Concentration: Ensure that the concentration of RMC-5552 used is appropriate for your cell line. While RMC-5552 is potent, with IC50 values in the sub-nanomolar to low nanomolar range for p-4EBP1 and p-S6K inhibition, different cell lines may exhibit varying sensitivities.[10] Perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Incorrect Antibody or Detection Method: Verify the specificity and sensitivity of your primary antibodies for phosphorylated and total 4EBP1 and S6K. Use a positive control, such as a cell line known to have high basal mTORC1 activity, and a negative control (vehicle-treated cells).
-
Suboptimal Lysis Buffer: The composition of your cell lysis buffer can impact the detection of phosphoproteins. Ensure your buffer contains appropriate phosphatase and protease inhibitors.
-
Short Treatment Duration: While signaling changes can be rapid, ensure your treatment duration is sufficient to observe maximal inhibition. A time-course experiment (e.g., 1, 4, 24 hours) can help determine the optimal time point.
Problem 2: My in vivo xenograft tumors are not responding to RMC-5552 treatment.
-
Suboptimal Dosing and Scheduling: In preclinical mouse models, RMC-5552 has been shown to be effective with once-weekly intraperitoneal (i.p.) or intravenous (IV) administration at doses ranging from 1 to 10 mg/kg.[2][9] Ensure your dosing regimen is consistent with published studies.
-
Poor Drug Bioavailability: The formulation of RMC-5552 is critical for its bioavailability. Ensure the compound is properly suspended in the vehicle before each administration.
-
Tumor Model Resistance: The selected tumor model may have intrinsic or acquired resistance to mTORC1 inhibition. This could be due to parallel signaling pathways or mutations downstream of mTORC1. Consider genomic profiling of your tumor model to confirm the presence of activating mutations in the PI3K/mTOR pathway.
-
Inadequate Statistical Power: Ensure your study is designed with a sufficient number of animals per group to detect a statistically significant difference in tumor growth.
Problem 3: I am observing unexpected off-target effects or toxicity in my experiments.
-
High Drug Concentration: Although RMC-5552 is highly selective for mTORC1 over mTORC2, at very high concentrations, off-target effects may occur.[4] It is crucial to use the lowest effective concentration determined from dose-response studies.
-
Vehicle-Related Toxicity: The vehicle used for in vivo administration (e.g., DMSO, PEG300, Tween-80) can have its own toxicities. Always include a vehicle-treated control group to distinguish between compound- and vehicle-related effects.
-
Cell Line-Specific Sensitivities: Some cell lines may be particularly sensitive to the inhibition of mTORC1 due to their specific genetic background. It is important to characterize the baseline mTORC1 activity and dependence of your cell line.
Data Presentation
Table 1: In Vitro Potency of RMC-5552
| Target | Assay | Cell Line | IC50 (nM) |
| p-S6K | Cellular Assay | MDA-MB-468 | 0.14 |
| p-4EBP1 (Thr37/46) | Cellular Assay | MDA-MB-468 | 0.48 |
| p-AKT (Ser473) | Cellular Assay | MDA-MB-468 | 19 |
Data compiled from MedchemExpress product information and scientific literature.[10]
Table 2: In Vivo Efficacy of RMC-5552 in Xenograft Models
| Tumor Model | Cell Line | Dosing Regimen | Route of Administration | Outcome |
| Breast Cancer | HCC1954 (PIK3CA H1047R) | 1 mg/kg, once weekly | Intraperitoneal (i.p.) | Significant tumor growth inhibition |
| Breast Cancer | HCC1954 (PIK3CA H1047R) | 3 mg/kg, once weekly | Intraperitoneal (i.p.) | Tumor stasis |
| Breast Cancer | MCF-7 | 1-10 mg/kg, once weekly for 28 days | Intraperitoneal (i.p.) | Reduction in tumor volume |
Data compiled from published preclinical studies.[2][7][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of RMC-5552 (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for the desired duration (e.g., 4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-p-4EBP1, rabbit anti-4EBP1, rabbit anti-p-S6K, rabbit anti-S6K, and a loading control like β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat cells with a serial dilution of RMC-5552 or vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash with water and allow the plate to dry.
-
-
Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm using a plate reader.
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCC1954 cells in Matrigel) into the flank of immunocompromised mice (e.g., female BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, RMC-5552 at 1 mg/kg and 3 mg/kg).
-
Treatment Administration: Prepare RMC-5552 in an appropriate vehicle and administer it to the mice according to the planned schedule (e.g., once weekly via intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Mandatory Visualizations
Caption: RMC-5552 inhibits mTORC1, blocking downstream signaling to S6K and 4EBP1.
Caption: Workflow for in vitro and in vivo evaluation of RMC-5552.
Caption: A logical approach to troubleshooting unexpected experimental results with RMC-5552.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of RMC-5552: A Technical Guide to Interpreting Unexpected Experimental Results
For Immediate Release
Researchers and drug development professionals utilizing the potent and selective mTORC1 inhibitor, RMC-5552, now have access to a comprehensive technical support center designed to aid in the interpretation of unexpected experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during preclinical investigations. By offering detailed experimental protocols, structured data presentation, and clear visualizations of relevant biological pathways, this guide aims to empower scientists to confidently navigate their research and development efforts with RMC-5552.
Understanding RMC-5552: Mechanism of Action
RMC-5552 is a bi-steric inhibitor that selectively targets the mTORC1 complex by binding to both the orthosteric (catalytic) and allosteric (FRB) sites.[1] This dual-binding mechanism results in a more profound and sustained inhibition of mTORC1 signaling compared to earlier generation mTOR inhibitors like rapamycin.[2] A key feature of RMC-5552 is its potent suppression of the phosphorylation of 4E-BP1, a critical downstream effector of mTORC1 that regulates cap-dependent translation.[3][4] This contrasts with rapamycin, which has a limited effect on 4E-BP1 phosphorylation.[3][4] RMC-5552 exhibits high selectivity for mTORC1 over mTORC2, thereby minimizing off-target effects associated with dual mTORC1/mTORC2 inhibitors.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected scenarios researchers may encounter when working with RMC-5552.
Q1: We are observing weaker than expected inhibition of 4E-BP1 phosphorylation in our cell line. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cellular Context and Basal Pathway Activity: The level of basal mTORC1 activity can vary significantly between cell lines. In cells with extremely high basal activation of the PI3K/AKT/mTOR pathway, higher concentrations or longer incubation times with RMC-5552 may be required to achieve complete inhibition of 4E-BP1 phosphorylation.
-
Drug Concentration and Stability: Ensure the accurate preparation and storage of RMC-5552 solutions. Repeated freeze-thaw cycles should be avoided. It is advisable to test a fresh dilution of the compound.
-
Experimental Duration: While RMC-5552 provides sustained inhibition, the dynamics of 4E-BP1 phosphorylation can be complex. Consider performing a time-course experiment to determine the optimal endpoint for observing maximal inhibition in your specific model system.
-
Assay Sensitivity: The sensitivity of the antibody and detection method used for assessing 4E-BP1 phosphorylation is critical. Confirm the specificity and optimal dilution of your anti-phospho-4E-BP1 antibody.
Q2: We have noticed a paradoxical increase in AKT phosphorylation (at Ser473) after treating cells with RMC-5552. Is this an off-target effect?
This is a known on-target effect resulting from the inhibition of a negative feedback loop.
-
Mechanism: mTORC1 normally phosphorylates and inactivates Grb10, a negative regulator of the PI3K pathway. Inhibition of mTORC1 by RMC-5552 leads to the activation of a negative feedback loop, resulting in increased signaling through the PI3K/AKT pathway, which can manifest as elevated phosphorylation of AKT at Ser473 (an mTORC2-dependent site).
-
Experimental Approach: To confirm this, you can co-treat cells with RMC-5552 and a PI3K or AKT inhibitor. This should abrogate the observed increase in AKT phosphorylation.
Experimental Protocols
Western Blotting for mTORC1 Signaling Pathway Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-S6 ribosomal protein (Ser240/244), total S6, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Q3: Our cells are developing resistance to RMC-5552. What are the potential mechanisms?
Potential Mechanisms of Acquired Resistance:
While specific preclinical models of acquired resistance to RMC-5552 are not yet extensively detailed in the literature, mechanisms of resistance to other mTOR inhibitors can provide insights:
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the mTORC1 blockade. This could involve the upregulation of receptor tyrosine kinases (RTKs) or other components of the RAS/MAPK pathway.[5]
-
Mutations in mTOR: Although less common, mutations in the mTOR gene that alter the drug-binding site could potentially confer resistance.
-
Induction of Autophagy as a Survival Mechanism: mTORC1 is a negative regulator of autophagy.[6][7] Prolonged treatment with RMC-5552 can induce autophagy. While this can sometimes contribute to cell death, in other contexts, autophagy can act as a pro-survival mechanism, allowing cells to adapt and survive the metabolic stress induced by mTORC1 inhibition.
Troubleshooting and Further Investigation:
-
Pathway Profiling: Use antibody arrays or phosphoproteomics to screen for the activation of alternative signaling pathways in your resistant cell lines.
-
Combination Therapies: Based on the identified resistance mechanisms, consider rational combination therapies. For example, if the RAS/MAPK pathway is upregulated, combining RMC-5552 with a MEK or ERK inhibitor may restore sensitivity.
-
Assessing Autophagy: Monitor autophagic flux in your sensitive and resistant cells using techniques like LC3-II turnover assays or by measuring the expression of autophagy-related genes. If autophagy is identified as a survival mechanism, consider co-treatment with an autophagy inhibitor.
Data Presentation
Table 1: Expected Effects of RMC-5552 on Key Signaling Proteins
| Target Protein | Expected Change with RMC-5552 | Rationale |
| p-4E-BP1 (Thr37/46) | ↓↓↓ | Direct target of mTORC1; key for cap-dependent translation. |
| p-S6 (Ser240/244) | ↓↓↓ | Downstream effector of the mTORC1/S6K1 axis. |
| p-AKT (Ser473) | ↑ or ↔ | Potential for paradoxical increase due to feedback loop inhibition. |
| LC3-II | ↑ | Induction of autophagy due to mTORC1 inhibition. |
Arrow direction indicates the expected change in protein level or phosphorylation status. The number of arrows indicates the relative magnitude of the expected change.
Visualizing Key Pathways and Concepts
To further aid in the interpretation of experimental results, the following diagrams illustrate the core signaling pathways and logical relationships discussed.
Caption: Mechanism of action of RMC-5552 on the mTORC1 signaling pathway.
Caption: RMC-5552-induced inhibition of the S6K1-IRS1 negative feedback loop.
Caption: A logical workflow for troubleshooting unexpected results with RMC-5552.
This technical support center will be continuously updated with the latest research findings and user feedback to provide the most relevant and practical guidance for researchers working with RMC-5552.
References
- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
Validation & Comparative
Validating RMC-5552 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of RMC-5552, a potent and selective bi-steric inhibitor of mTORC1. We will explore established methodologies, compare RMC-5552's performance with other known mTOR inhibitors, and provide detailed experimental protocols for key assays.
Introduction to RMC-5552 and its Target: mTORC1
RMC-5552 is a third-generation, bi-steric inhibitor that selectively targets the mammalian target of rapamycin complex 1 (mTORC1).[1][2][3] mTORC1 is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by phosphorylating key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][3] Unlike first-generation rapalogs (e.g., everolimus) which only partially inhibit 4EBP1 phosphorylation, and second-generation ATP-competitive inhibitors (e.g., sapanisertib) that also inhibit mTORC2 and can lead to off-target toxicities, RMC-5552 is designed for potent and selective inhibition of mTORC1.[1][4] Its unique bi-steric mechanism, interacting with both the FKBP12-rapamycin binding (FRB) domain and the ATP-binding site of mTOR, leads to profound suppression of both S6K and 4EBP1 phosphorylation.[2][5]
Comparison of mTOR Inhibitors
Validating the efficacy and specificity of RMC-5552 necessitates a direct comparison with other well-characterized mTOR inhibitors. The following table summarizes the in vitro potencies of RMC-5552, the rapalog everolimus, and the dual mTORC1/mTORC2 inhibitor sapanisertib against key downstream targets of mTORC1 and mTORC2.
| Compound | Target | Cellular IC50 (nM) | mTORC1/mTORC2 Selectivity | Reference |
| RMC-5552 | p-4EBP1 (T37/46) | 0.48 | ~40-fold | [6] |
| p-S6K (T389) | 0.14 | [6] | ||
| p-AKT (S473) | 19 | [6] | ||
| Everolimus | p-4EBP1 (T37/46) | >1000 | N/A | [1] |
| Sapanisertib | p-4EBP1 (T37/46) | 19 | N/A | [1] |
Experimental Approaches to Validate Target Engagement
Two primary methods are recommended for confirming that RMC-5552 engages the mTORC1 target within a cellular context: measuring the phosphorylation of direct downstream substrates and a biophysical assay to confirm direct binding.
Western Blotting for Downstream Substrate Phosphorylation
Principle: The most direct method to confirm RMC-5552 target engagement is to measure the phosphorylation status of mTORC1's primary downstream effectors, 4EBP1 and S6K. Inhibition of mTORC1 by RMC-5552 should lead to a dose-dependent decrease in the phosphorylation of 4EBP1 at threonine 37/46 (p-4EBP1 T37/46) and S6K at threonine 389 (p-S6K T389). This can be readily detected by Western blotting using phospho-specific antibodies.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cell lines with known mTOR pathway activation (e.g., MCF-7, HCC1954) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of RMC-5552 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-4EBP1 (Thr37/46) (e.g., Cell Signaling Technology #2855) and p-S6K (Thr389) (e.g., Cell Signaling Technology #9234) at a 1:1000 dilution in 5% BSA in TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total 4EBP1, total S6K, or a housekeeping protein like GAPDH.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment. The binding of a ligand, such as RMC-5552, can stabilize the target protein (mTOR), leading to an increase in its thermal stability. This change is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble mTOR remaining.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with a saturating concentration of RMC-5552 or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble mTOR in each sample by Western blotting using an mTOR-specific antibody.
-
A positive result is indicated by a higher amount of soluble mTOR at elevated temperatures in the RMC-5552-treated samples compared to the vehicle control, demonstrating thermal stabilization upon drug binding.
-
Signaling Pathway
The following diagram illustrates the central role of mTORC1 in cell signaling and the points of intervention for different classes of mTOR inhibitors.
Conclusion
This guide provides a framework for the robust validation of RMC-5552 target engagement in a cellular context. By employing quantitative Western blotting to assess the phosphorylation of downstream mTORC1 substrates and utilizing CETSA to confirm direct target binding, researchers can generate compelling evidence of RMC-5552's mechanism of action. The comparative data presented underscores the superior potency and selectivity of RMC-5552 over previous generations of mTOR inhibitors, highlighting its potential as a promising therapeutic agent.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. medium.com [medium.com]
A Head-to-Head Efficacy Comparison: RMC-5552 vs. Everolimus in mTOR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of two prominent mTOR pathway inhibitors: RMC-5552, a novel bi-steric mTORC1-selective inhibitor, and everolimus, an established allosteric mTORC1 inhibitor (rapalog). This comparison is supported by experimental data to inform research and drug development in oncology.
Executive Summary
RMC-5552 and everolimus both target the mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer. However, they do so through distinct mechanisms, leading to differences in their downstream effects and preclinical efficacy. RMC-5552, a third-generation mTORC1 inhibitor, demonstrates superior preclinical activity in certain cancer models compared to everolimus, primarily attributed to its ability to completely suppress the phosphorylation of 4E-BP1, a key downstream effector of mTORC1 that is inadequately inhibited by rapalogs like everolimus.[1][2] Clinical data for RMC-5552 is still emerging from early-phase trials, while everolimus has established efficacy in several cancer types. Direct head-to-head clinical comparisons are not yet available.
Mechanism of Action: A Tale of Two Inhibitors
Everolimus, a derivative of rapamycin, acts as an allosteric inhibitor of mTORC1. It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex, leading to partial inhibition of its kinase activity.[3] While effective at inhibiting the phosphorylation of S6 kinase (S6K), everolimus and other rapalogs are notably less effective at inhibiting the phosphorylation of 4E-BP1.[1][2]
RMC-5552, in contrast, is a bi-steric inhibitor that interacts with both the allosteric (FRB) and the active (orthosteric) sites of mTORC1.[4][5] This dual-binding mechanism results in a more profound and sustained inhibition of mTORC1, including the complete suppression of 4E-BP1 phosphorylation.[1][2] This enhanced inhibition of 4E-BP1 is hypothesized to be a key differentiator in the anti-tumor activity of bi-steric inhibitors.[1][2]
Signaling Pathway Overview
Caption: The mTOR signaling pathway and points of intervention for everolimus and RMC-5552.
Preclinical Efficacy: A Head-to-Head Comparison
Direct preclinical comparisons between RMC-5552's tool compound analog, RMC-6272, and everolimus have been conducted in NF2-deficient meningioma models, a setting of mTORC1 hyperactivation.[6]
In Vitro Studies
| Cell Line | Assay | RMC-6272 (IC50) | Everolimus (IC50) | Reference |
| AG-NF2-Men | Cell Viability | ~1 nM | >100 nM | [6] |
| Ben-Men-1 | Cell Viability | ~1 nM | >100 nM | [6] |
Key Findings:
-
RMC-6272 demonstrated significantly greater potency in inhibiting the growth of NF2-deficient meningioma cell lines compared to everolimus.[6]
-
RMC-6272 induced a G0/G1 cell cycle arrest, whereas everolimus had a more modest effect.[6]
-
Crucially, RMC-6272 led to a complete and sustained inhibition of 4E-BP1 phosphorylation, a feat not achieved by everolimus even at high concentrations.[6]
In Vivo Studies
Preclinical studies with everolimus have demonstrated its anti-tumor activity in various models. In a TPC-1 thyroid cancer xenograft model, everolimus administered orally at 2.5 mg/kg and 5 mg/kg thrice weekly showed dose-dependent tumor growth inhibition.[8][9]
Clinical Efficacy
A direct comparison of clinical efficacy between RMC-5552 and everolimus is not possible at this time due to the different stages of their clinical development.
RMC-5552:
-
Currently in a Phase 1/1b clinical trial (NCT04774952) for patients with advanced solid tumors.[10]
-
Preliminary results show that RMC-5552 is clinically active at tolerable doses in tumors with mTORC1 signaling activation.[10]
-
Of 5 evaluable patients at doses of 6 mg and higher, one confirmed partial response (PR) was observed in a patient with head and neck cancer with a pathogenic PTEN mutation (ORR 20%), and 3 patients had a best response of stable disease (SD).[10]
Everolimus:
-
Approved for the treatment of various cancers, including advanced hormone receptor-positive, HER2-negative breast cancer, advanced renal cell carcinoma, and neuroendocrine tumors.
-
In a Phase II study of everolimus in patients with relapsed aggressive lymphoma, the overall response rate (ORR) was 30%.[11]
-
In a Phase II trial for patients with metastatic urothelial cancer, everolimus demonstrated limited single-agent activity.
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of RMC-5552, everolimus, or vehicle control.
-
Incubation: Cells are incubated for 3 days.
-
Viability Assessment: Resazurin solution is added to each well, and plates are incubated for a specified time. The metabolic conversion of resazurin to the fluorescent resorufin is measured using a plate reader (excitation ~544 nm, emission ~590 nm).[6]
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Cells are treated with the inhibitors for the desired time, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-4E-BP1, p-S6K, total 4E-BP1, total S6K).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation: Cancer cells are suspended in an appropriate medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: RMC-5552 is typically administered intravenously or intraperitoneally on a weekly schedule.[7] Everolimus is administered orally, often on a daily or thrice-weekly schedule.[8][9]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., pharmacodynamics).
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical comparison of RMC-5552 and everolimus.
Conclusion
RMC-5552 represents a promising next-generation mTORC1 inhibitor with a distinct mechanism of action that translates to superior preclinical efficacy in certain cancer models when compared to the rapalog everolimus. The key advantage of RMC-5552 appears to be its ability to completely and durably inhibit 4E-BP1 phosphorylation, a critical downstream node in the mTORC1 pathway. While early clinical data for RMC-5552 are encouraging, further clinical investigation, including potential head-to-head trials, will be necessary to definitively establish its comparative efficacy and safety profile against everolimus and other mTOR inhibitors in various cancer types. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these agents.
References
- 1. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]
- 3. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the third-generation, bi-steric mechanistic target of rapamycin complex 1-selective inhibitor RMC-6272 in NF2-deficient models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revmed.com [revmed.com]
- 11. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: RMC-5552 and RMC-6272 as Next-Generation mTORC1 Inhibitors
A detailed comparison of the clinical candidate RMC-5552 and the preclinical tool RMC-6272 reveals their shared potency and selective mechanism of action in targeting the mTORC1 pathway, a critical signaling node in cancer. Both agents demonstrate significant promise in preclinical models, with RMC-5552 advancing into clinical trials.
RMC-5552, a clinical development candidate, and RMC-6272, a widely used preclinical tool compound, are both potent and selective bi-steric inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] Their unique mechanism of action, which involves binding to both the allosteric (rapamycin-binding) and catalytic sites of mTORC1, allows for a more profound and selective inhibition of this key signaling pathway compared to earlier generation mTOR inhibitors.[1][2] This comprehensive guide provides a comparative analysis of their preclinical performance based on available data, offering insights for researchers and drug development professionals.
Mechanism of Action: Bi-Steric Inhibition of mTORC1
Both RMC-5552 and RMC-6272 are designed to overcome the limitations of previous mTOR inhibitors. First-generation inhibitors, known as rapalogs, only partially inhibit mTORC1 and do not effectively block the phosphorylation of a key substrate, 4E-BP1. Second-generation inhibitors, which target the ATP-catalytic site of mTOR, inhibit both mTORC1 and mTORC2, leading to dose-limiting toxicities.[2]
RMC-5552 and RMC-6272, as bi-steric inhibitors, achieve potent and selective inhibition of mTORC1. This leads to the robust suppression of the phosphorylation of 4E-BP1, a critical regulator of protein translation, thereby exerting potent anti-tumor effects.[1][2] Their selectivity for mTORC1 over mTORC2 is a key feature, aiming to minimize the side effects associated with mTORC2 inhibition.[1][2]
References
A Head-to-Head Comparison of mTORC1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate mTORC1 inhibitor is critical for advancing investigations into cellular signaling, disease pathology, and therapeutic interventions. This guide provides an objective, data-driven comparison of prominent mTORC1 inhibitors, detailing their mechanisms of action, biochemical potency, and cellular effects. The information is supplemented with detailed experimental protocols and visualizations to aid in experimental design and data interpretation.
Introduction to mTORC1 Inhibition Strategies
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer, making it a prime therapeutic target. Inhibitors of mTORC1 can be broadly categorized based on their mechanism of action, each with distinct biochemical and cellular consequences.
-
Allosteric Inhibitors (Rapalogs): The first generation of mTOR inhibitors, including Rapamycin and its analogs (Everolimus, Temsirolimus), bind to FKBP12, and this complex allosterically inhibits mTORC1. A key limitation of rapalogs is their incomplete inhibition of mTORC1, particularly their weak effect on the phosphorylation of 4E-BP1.[1][2]
-
ATP-Competitive Inhibitors (TORKi): Second-generation inhibitors, such as Torin 1, AZD8055, and OSI-027, target the ATP-binding site of the mTOR kinase domain. This direct competition leads to the inhibition of both mTORC1 and mTORC2, resulting in a more complete blockade of mTOR signaling, including the robust inhibition of 4E-BP1 phosphorylation.[3][4]
-
Dual PI3K/mTOR Inhibitors: Compounds like BEZ235 were designed to simultaneously target the ATP-binding sites of both mTOR and phosphoinositide 3-kinases (PI3Ks), which are upstream activators of mTOR. This dual-targeting strategy aims to overcome the feedback activation of the PI3K/Akt pathway often observed with mTORC1-selective inhibition.[3]
-
Bi-steric mTORC1-Selective Inhibitors: A newer class of inhibitors, exemplified by RMC-5552, is engineered to bind to both the allosteric (FRB) and catalytic (kinase) sites of mTORC1. This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2, offering the potential for a more targeted therapeutic window with reduced side effects associated with mTORC2 inhibition.[5][6][7]
Quantitative Comparison of mTORC1 Inhibitors
The following tables summarize the biochemical and cellular potency of selected mTORC1 inhibitors based on reported half-maximal inhibitory concentrations (IC50) and dissociation constants (Ki). It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor Class | Inhibitor | Target(s) | mTOR IC50/Ki (nM) | PI3Kα IC50/Ki (nM) | PI3Kβ IC50/Ki (nM) | PI3Kγ IC50/Ki (nM) | PI3Kδ IC50/Ki (nM) |
| Allosteric | Rapamycin | mTORC1 | ~1 (in complex with FKBP12) | >10,000 | >10,000 | >10,000 | >10,000 |
| Everolimus | mTORC1 | ~2 (in complex with FKBP12) | >10,000 | >10,000 | >10,000 | >10,000 | |
| Temsirolimus | mTORC1 | ~2 (in complex with FKBP12) | >10,000 | >10,000 | >10,000 | >10,000 | |
| ATP-Competitive | Torin 1 | mTORC1/mTORC2 | 2-10 | 1,800 | >10,000 | >10,000 | >10,000 |
| AZD8055 | mTORC1/mTORC2 | 0.8 | >10,000 | >10,000 | >10,000 | >10,000 | |
| OSI-027 | mTORC1/mTORC2 | 22 (mTORC1), 65 (mTORC2) | >10,000 | >10,000 | >10,000 | >10,000 | |
| Dual PI3K/mTOR | BEZ235 | mTOR/PI3K | 20.7 | 4 | 75 | 5 | 7 |
| Bi-steric | RMC-5552 | mTORC1 | Potent (specific values proprietary) | >53-fold selective over PI3K | >53-fold selective over PI3K | >53-fold selective over PI3K | >53-fold selective over PI3K |
Table 1: Biochemical Potency of mTORC1 Inhibitors. Data compiled from multiple sources.[3][4][8][9]
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| Rapamycin | Various | Proliferation | Cell-type dependent (typically 1-100) |
| Torin 1 | Various | Proliferation | Cell-type dependent (typically 10-100) |
| AZD8055 | Various | Proliferation | Cell-type dependent (typically 20-50)[4] |
| BEZ235 | Various | Proliferation | Cell-type dependent (typically 10-200) |
| RMC-5552 | Various | Proliferation | Potent anti-proliferative activity |
Table 2: Cellular Potency of mTORC1 Inhibitors. The cellular IC50 values are highly dependent on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental evaluation of these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: mTORC1 Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Comparing mTORC1 Inhibitors.
Detailed Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is designed to determine the direct inhibitory effect of compounds on mTOR kinase activity.
Materials:
-
Recombinant active mTOR protein
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., recombinant, unphosphorylated 4E-BP1)
-
Test inhibitors
-
Phospho-specific antibody for the substrate
-
Detection system (e.g., ELISA-based or radiometric)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant mTOR enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the level of substrate phosphorylation using a phospho-specific antibody and an appropriate detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Western Blotting for Downstream Signaling
This protocol assesses the effect of inhibitors on the phosphorylation of key mTORC1 downstream targets in a cellular context.
Materials:
-
Cultured cells
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitors for a specified duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.[11]
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[12][13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol measures the impact of mTORC1 inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cultured cells
-
Test inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[14]
-
Treat the cells with a range of concentrations of the test inhibitors.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]
Conclusion
The choice of an mTORC1 inhibitor should be guided by the specific research question and experimental context. Allosteric inhibitors like Rapamycin are valuable tools for studying FKBP12-dependent mTORC1 functions but may not fully recapitulate the effects of complete mTORC1 inhibition. ATP-competitive inhibitors such as Torin 1 and AZD8055 provide a more comprehensive blockade of mTORC1 signaling, albeit with the confounding effect of mTORC2 inhibition. Dual PI3K/mTOR inhibitors like BEZ235 offer the advantage of targeting an upstream activator in addition to mTOR, which can be beneficial in overcoming resistance mechanisms. The new generation of bi-steric inhibitors, such as RMC-5552, presents a promising approach for achieving potent and selective mTORC1 inhibition, potentially leading to a better therapeutic index. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their studies of the mTORC1 signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Frontiers | Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 9. books.rsc.org [books.rsc.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
RMC-5552: A Comparative Guide to a Novel mTORC1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for RMC-5552, a first-in-class bi-steric mTORC1-selective inhibitor, with other established mTOR inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of mTOR-targeted cancer therapies.
Introduction to RMC-5552
RMC-5552 is an investigational small molecule that selectively and potently inhibits the mTORC1 signaling pathway.[1][2] Unlike earlier generations of mTOR inhibitors, RMC-5552's unique bi-steric mechanism of action allows for profound and selective inhibition of mTORC1, including the phosphorylation of 4EBP1, a key regulator of protein synthesis downstream of mTORC1 that is often not fully inhibited by rapalogs.[1][3] This selectivity for mTORC1 over mTORC2 is designed to minimize toxicities associated with pan-mTOR inhibitors, such as hyperglycemia.[2][4]
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. RMC-5552 targets mTORC1, a central node in this pathway.
Caption: PI3K/Akt/mTORC1 signaling pathway and points of inhibition.
Preclinical Antitumor Activity of RMC-5552
Preclinical studies have demonstrated the potent and selective activity of RMC-5552. In a human breast cancer xenograft model (HCC1954), RMC-5552 showed significant, dose-dependent antitumor activity and robust inhibition of p4EBP1.[2][4]
Experimental Protocols:
In Vivo Xenograft Study
-
Cell Line: HCC1954 human breast cancer cells.[4]
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: HCC1954 cells were implanted subcutaneously.
-
Treatment: RMC-5552 was administered intraperitoneally once weekly.[5]
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly with calipers, and volume was calculated using the formula: (width² x length)/2.[5]
-
Pharmacodynamic Analysis: At the end of the study, tumors were collected at various time points post-final dose for analysis of p4EBP1 and pS6RP levels using Meso Scale Discovery (MSD) kits.[4][5]
-
Pharmacokinetic Analysis: RMC-5552 plasma concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Caption: Preclinical xenograft study workflow.
Clinical Trial Results: RMC-5552 in Advanced Solid Tumors
A first-in-human, open-label, Phase 1 dose-escalation study (NCT04774952) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 in patients with advanced solid tumors.[2][4]
Key Findings:
-
Safety and Tolerability: The most common treatment-related adverse events were mucositis, nausea, and fatigue.[2] Notably, treatment-related hyperglycemia was infrequent (4%) and not dose-limiting, consistent with the mTORC1-selective mechanism.[2][4]
-
Maximum Tolerated Dose (MTD): The MTD was determined to be 12 mg administered intravenously once weekly.[4]
-
Efficacy: At doses of 6 mg and higher, the disease control rate (DCR) was 64%.[4] One patient with PTEN- and PIK3CA-altered endometrial cancer had a complete response, and a patient with a PTEN-mutated head and neck cancer had a confirmed partial response.[1][2]
Comparison with Other mTOR Inhibitors
The following tables provide a comparative overview of the clinical trial results for RMC-5552, everolimus, and sirolimus in patients with advanced solid tumors. It is important to note that these trials had different patient populations and study designs, so direct cross-trial comparisons should be made with caution.
Table 1: Efficacy of mTOR Inhibitors in Advanced Solid Tumors
| Drug | Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) |
| RMC-5552 | Phase 1 (NCT04774952) | Advanced Solid Tumors | 1 CR, 1 PR (in evaluable patients at ≥6 mg)[1][2] | 64% (at doses ≥6 mg)[4] | Not Reported |
| Everolimus | Phase III (RADIANT-4) | Advanced, nonfunctional NETs of lung or GI tract | Not Reported | Not Reported | 11.0 months[6] |
| Sirolimus | Phase II (KM 02-01) | Refractory Solid Tumors with PIK3CA mutations | 0% | 30%[7] | 2.39 months[7] |
Table 2: Safety Profile of mTOR Inhibitors (Common Treatment-Related Adverse Events)
| Drug | Trial | Most Common Adverse Events (>20%) |
| RMC-5552 | Phase 1 (NCT04774952) | Mucositis/stomatitis (43%), decreased appetite (29%)[1] |
| Everolimus | Phase III (RADIANT-4) | Stomatitis, rash, diarrhea, fatigue, infections[6] |
| Sirolimus | Phase II (KM 02-01) | Abdominal pain (20.8%)[7] |
Conclusion
RMC-5552 has demonstrated a manageable safety profile and promising preliminary antitumor activity in a Phase 1 clinical trial. Its selective inhibition of mTORC1, particularly the potent suppression of 4EBP1 phosphorylation, and the low incidence of hyperglycemia represent key differentiators from older generations of mTOR inhibitors. Further clinical development is warranted to fully elucidate the therapeutic potential of RMC-5552 in various mTOR-driven cancers.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Everolimus improves progression-free survival for patients with advanced, nonfunctional neuroendocrine tumors of the lung, gastrointestinal tract | MD Anderson Cancer Center [mdanderson.org]
- 7. Antitumor activity and safety of sirolimus for solid tumors with PIK3CA mutations: A multicenter, open-label, prospective single-arm study (KM 02-01, KCSG UN17-16) - PMC [pmc.ncbi.nlm.nih.gov]
RMC-5552: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of RMC-5552, a novel bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). The information presented herein is compiled from publicly available preclinical and clinical data to offer an objective overview for research and drug development professionals.
Executive Summary
RMC-5552 is a third-generation mTOR inhibitor that exhibits high selectivity for mTORC1 over the mechanistic target of rapamycin complex 2 (mTORC2) and other protein kinases. This selectivity is achieved through a unique bi-steric mechanism of action, where the molecule interacts with both the ATP-binding site and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This dual-binding mode leads to potent and durable inhibition of mTORC1 signaling, while sparing mTORC2. The selective inhibition of mTORC1 is anticipated to result in a more favorable safety profile compared to dual mTORC1/mTORC2 inhibitors, particularly by mitigating mTORC2-inhibition-associated side effects such as hyperglycemia.
Selectivity Profile of RMC-5552
The selectivity of RMC-5552 has been primarily characterized by comparing its inhibitory activity against mTORC1 and mTORC2. The phosphorylation of downstream substrates is used as a proxy for the activity of each complex. Specifically, the phosphorylation of S6 kinase (S6K) and eIF4E-binding protein 1 (4EBP1) are markers for mTORC1 activity, while the phosphorylation of AKT at serine 473 (S473) is a marker for mTORC2 activity.
| Target Complex | Downstream Marker | RMC-5552 IC50 (nM) | Fold Selectivity (mTORC2/mTORC1) |
| mTORC1 | pS6K (T389) | 0.14[1] | ~135x |
| mTORC1 | p4EBP1 (T37/46) | 0.48[1] | ~40x |
| mTORC2 | pAKT (S473) | 19[1] | 1x |
Data presented is derived from preclinical studies.
Furthermore, RMC-5552 has been evaluated against a broad panel of kinases to assess its off-target activity. In a comprehensive screen against the Eurofins SafetyScreen44 panel, RMC-5552 demonstrated no significant off-target inhibition, highlighting its high degree of selectivity.[2]
Signaling Pathway and Mechanism of Action
RMC-5552 selectively inhibits mTORC1, a central regulator of cell growth, proliferation, and metabolism. By doing so, it blocks the phosphorylation of key downstream effectors, S6K and 4EBP1, leading to the inhibition of protein synthesis and cell cycle progression. Its minimal activity against mTORC2 avoids the disruption of other critical cellular processes, such as the full activation of AKT.
Experimental Protocols
The following is a representative protocol for an in vitro kinase selectivity assay, similar to those used to characterize inhibitors like RMC-5552.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Methodology: Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., RMC-5552) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its respective wells.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time, ensuring the reaction proceeds within the linear range.
-
Stop Reaction and Capture Substrate: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter plates multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Quantification: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Conclusion
RMC-5552 is a highly selective mTORC1 inhibitor with a well-defined mechanism of action. Its bi-steric binding mode confers potent and selective inhibition of mTORC1 over mTORC2 and other kinases. This selectivity profile suggests the potential for a favorable therapeutic window, minimizing off-target effects commonly associated with less selective mTOR inhibitors. The data presented in this guide provide a basis for further investigation and consideration of RMC-5552 in relevant research and drug development programs.
References
RMC-5552: A Paradigm Shift in Overcoming Rapamycin Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RMC-5552, a first-in-class bi-steric mTORC1-selective inhibitor, with existing mTOR inhibitors, particularly in the context of rapamycin-resistant cancers. This document synthesizes preclinical and emerging clinical data, offering a detailed look at its mechanism, efficacy, and the experimental protocols supporting these findings.
The emergence of resistance to rapamycin and its analogs (rapalogs) has been a significant hurdle in the clinical management of cancers with a dysregulated PI3K/mTOR pathway. RMC-5552 offers a novel therapeutic strategy by overcoming a key mechanism of rapamycin resistance: the incomplete inhibition of the mTORC1 substrate 4EBP1.
Mechanism of Action: A Bi-Steric Approach to mTORC1 Inhibition
RMC-5552 is a third-generation mTOR inhibitor that distinguishes itself through a unique "bi-steric" mechanism. It comprises a rapamycin-like moiety covalently linked to an mTOR active-site inhibitor.[1] This design allows RMC-5552 to bind to two distinct sites on the mTORC1 complex simultaneously, leading to profound and selective inhibition of mTORC1 while largely sparing mTORC2.[2] This selectivity is crucial, as the inhibition of mTORC2 is associated with undesirable side effects like hyperglycemia, a known limitation of second-generation, dual mTORC1/mTORC2 inhibitors.[3]
In contrast, first-generation mTOR inhibitors like rapamycin are allosteric inhibitors that only partially suppress mTORC1 activity. While they effectively inhibit the phosphorylation of S6 kinase (S6K), they are weak inhibitors of 4EBP1 phosphorylation.[4] The sustained phosphorylation of 4EBP1 in the presence of rapamycin allows for the continued translation of key oncogenic proteins, contributing to drug resistance.[5] RMC-5552 overcomes this by potently inhibiting the phosphorylation of both S6K and 4EBP1.[1][3]
Caption: Figure 1: mTORC1 Signaling and Inhibitor Action
Comparative Efficacy in Preclinical Rapamycin-Resistant Models
Preclinical studies have consistently demonstrated the superior efficacy of RMC-5552 and its tool compounds over rapamycin in models characterized by hyperactive mTORC1 signaling, a common feature of rapamycin-resistant tumors.
In Vitro Studies
In multiple tumor cell lines with TSC1 or TSC2 mutations, which lead to mTORC1 hyperactivation, bi-steric mTORC1-selective inhibitors (RM-001 and RM-006, tool compounds for RMC-5552) showed significantly more effective growth inhibition compared to rapamycin.[1] Notably, at concentrations around 1 nM, these compounds achieved near-complete inhibition of p4E-BP1, a feat not observed with rapamycin treatment.[1]
| Cell Line (Genetic Background) | Inhibitor | Growth Inhibition | p4E-BP1 Inhibition | pS6 Inhibition |
| TSC2-mutant | Rapamycin | Moderate | Minimal | Strong |
| TSC2-mutant | RMC-6272 (tool compound) | Strong | Complete | Strong |
| TSC1-mutant | Rapamycin | Moderate | Minimal | Strong |
| TSC1-mutant | RMC-6272 (tool compound) | Strong | Complete | Strong |
Table 1: In Vitro Efficacy of mTORC1 Inhibitors in TSC-mutant Cell Lines. Data synthesized from preclinical reports.[1][6]
Furthermore, washout studies revealed that the anti-proliferative activity of the bi-steric inhibitors was more durable than that of rapamycin.[1][7] In lymphangioleiomyomatosis (LAM)-associated fibroblasts, the growth inhibition by RMC-5552 was sustained after drug removal, whereas the effect of rapamycin was rapidly reversed.[8]
In Vivo Studies
The enhanced in vitro activity translates to superior in vivo efficacy. In a Tsc2+/- mouse model, which develops kidney tumors, the RMC-5552 tool compound RM-006 not only reduced tumor burden more effectively than rapamycin but also led to a greater induction of apoptosis.[1] Importantly, two months after treatment cessation, the tumor regrowth was significantly less in the RM-006 treated group compared to the rapamycin group, highlighting a more durable response.[1][6]
| Animal Model | Treatment | Tumor Burden Reduction | Apoptosis Induction | Tumor Regrowth (post-treatment) |
| Tsc2+/- mice | Vehicle | - | - | - |
| Tsc2+/- mice | Rapamycin | Significant | Moderate | Significant |
| Tsc2+/- mice | RMC-6272 (tool compound) | More Significant | High | Minimal |
Table 2: In Vivo Efficacy in a Tsc2+/- Mouse Model of Kidney Tumors. Data synthesized from preclinical reports.[1][6]
Clinical Development and Alternative Strategies
RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial in patients with advanced solid tumors (NCT04774952).[5][9] Initial findings suggest that RMC-5552 is clinically active at tolerable doses.[5][9] The selective inhibition of mTORC1 appears to mitigate the hyperglycemia associated with dual mTORC1/mTORC2 inhibitors.[3]
Alternative therapeutic strategies for rapamycin-resistant tumors include:
-
Second-Generation mTOR Kinase Inhibitors (e.g., Sapanisertib): These ATP-competitive inhibitors block both mTORC1 and mTORC2. While they can overcome rapamycin resistance by inhibiting 4EBP1 phosphorylation, their clinical utility is often limited by toxicity, particularly mTORC2-inhibition-related hyperglycemia.[2][3]
-
Combination Therapies: Combining rapamycin or its analogs with inhibitors of other signaling pathways, such as RAS pathway inhibitors, is being explored to overcome resistance.[9][10] RMC-5552 is also being investigated in combination with RAS(ON) inhibitors.[5][9]
Caption: Figure 2: Experimental Workflow for In Vivo Efficacy
Experimental Protocols
Cell Proliferation and Clonogenic Assays
-
Cell Lines: TSC1 or TSC2 mutant and wild-type tumor cell lines.
-
Treatment: Cells were treated with varying concentrations of rapamycin, RMC-5552, or tool compounds (e.g., RM-001, RM-006).
-
Proliferation: Cell viability was assessed using standard methods (e.g., CellTiter-Glo) after a defined incubation period.
-
Clonogenic Assay: A low number of cells were seeded and treated with the inhibitors. After approximately two weeks, colonies were stained (e.g., with crystal violet) and counted to assess long-term anti-proliferative effects.[1]
Western Blotting for Phosphoprotein Analysis
-
Sample Preparation: Cells were treated with inhibitors for a specified duration, followed by lysis and protein quantification.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies specific for total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-4EBP1T37/46, p-S6S240/244, p-AKTS473).
-
Detection: Signals were detected using chemiluminescence. This method allows for the quantification of the inhibitory effect on specific signaling nodes.[1]
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice bearing tumor xenografts (e.g., Tsc2+/- A/J mice).[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups (vehicle, rapamycin, RMC-5552/tool compound) and dosed according to a predetermined schedule.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and processed for histological analysis (e.g., H&E staining) and biomarker assessment (e.g., TUNEL staining for apoptosis).[1]
-
Durability Assessment: In some studies, treatment was stopped, and mice were monitored for tumor regrowth to evaluate the durability of the anti-tumor response.[1]
Conclusion
RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action allows for potent and selective inhibition of mTORC1, effectively overcoming the key limitations of rapamycin and its analogs by suppressing 4EBP1 phosphorylation. Preclinical data in rapamycin-resistant models demonstrate superior and more durable anti-tumor activity, including the induction of apoptosis.[1] The favorable safety profile observed in early clinical trials, particularly the mitigation of hyperglycemia, further supports its potential as a transformative therapy for cancers with hyperactive mTORC1 signaling.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. revmed.com [revmed.com]
- 7. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Anti-Tumor Activity of RMC-5552 Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor activity of RMC-5552, a novel bi-steric mTORC1-selective inhibitor, with a focus on its performance in combination therapies. By objectively comparing preclinical and early clinical data for RMC-5552 with established alternatives, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.
Executive Summary
RMC-5552 is a first-in-class bi-steric inhibitor that selectively targets mTORC1, a key regulator of cell growth and proliferation.[1] This selective inhibition is designed to overcome the limitations of previous generations of mTOR inhibitors by potently suppressing the phosphorylation of 4EBP1, a critical tumor suppressor, while avoiding the mTORC2-mediated toxicities such as hyperglycemia.[2] Preclinical studies have demonstrated that RMC-5552, and its tool compound RMC-6272, exhibit significant anti-tumor activity, particularly when combined with RAS(ON) inhibitors in cancers with mutations in the RAS and mTOR pathways.[3][4] This guide will delve into the available data for RMC-5552 combinations and compare them against the current standards of care and other investigational agents for relevant cancer types, with a primary focus on KRAS-mutant tumors.
Data Presentation: Quantitative Comparison of Anti-Tumor Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of RMC-5552 and its alternatives.
Table 1: Preclinical Efficacy of RMC-5552 Tool Compound (RMC-6272) in Combination with a KRAS G12C Inhibitor
| Model | Treatment | Outcome | Result | Citation |
| NCI-H2122 (KRAS G12C NSCLC Xenograft) | RMC-6272 + Sotorasib | Tumor Growth | Induced tumor regressions | [5] |
| NCI-H2122 (KRAS G12C NSCLC Xenograft) | RMC-6272 + Sotorasib | Apoptosis | Significant induction of apoptosis (caspase-3 cleavage) compared to minimal induction with monotherapy | [5] |
Table 2: Clinical Efficacy of RMC-5552 Monotherapy (NCT04774952)
| Tumor Type | Patient Characteristics | Dose | Best Response | Citation |
| Head and Neck Cancer | Pathogenic PTEN mutation | ≥ 6 mg IV weekly | Confirmed Partial Response (PR) | [2] |
| Solid Tumors | - | ≥ 6 mg IV weekly | 3 patients with Stable Disease (SD) | [2] |
Table 3: Clinical Efficacy of Sotorasib (KRAS G12C Inhibitor)
| Trial | Indication | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation |
| CodeBreaK 100 | KRAS G12C NSCLC | Sotorasib Monotherapy | 37.1% | 80.6% | 6.8 months | [6] |
| CodeBreaK 101 | KRAS G12C NSCLC | Sotorasib + Platinum Doublet Chemotherapy (First-Line) | 65% | 100% | 10.8 months |
Table 4: Clinical Efficacy of Adagrasib (KRAS G12C Inhibitor)
| Trial | Indication | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation |
| KRYSTAL-1 | KRAS G12C NSCLC | Adagrasib Monotherapy | 42.9% | 79.5% | 6.5 months | [6] |
| KRYSTAL-1 | KRAS G12C Colorectal Cancer | Adagrasib Monotherapy | 22% | 87% | 5.6 months | |
| KRYSTAL-1 | KRAS G12C Colorectal Cancer | Adagrasib + Cetuximab | 43% | 100% | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the findings.
Preclinical Xenograft Studies (RMC-6272 Combinations)
-
Cell Lines and Animal Models: Human cancer cell lines, such as NCI-H2122 (non-small cell lung cancer with KRAS G12C mutation), are cultured under standard conditions.[5] Female athymic nude mice are typically used for tumor implantation.
-
Tumor Implantation and Drug Administration: Cultured cancer cells are implanted subcutaneously into the flanks of the mice. Once tumors reach a specified volume, animals are randomized into treatment groups. RMC-6272 is administered intravenously (IV) on a weekly schedule, while KRAS G12C inhibitors (e.g., sotorasib) are administered orally (PO) daily.[5]
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.[5]
-
Immunohistochemistry (IHC): To assess apoptosis, tumor sections are stained for cleaved caspase-3. The percentage of positive cells is quantified to determine the extent of apoptosis induction.[5]
Phase 1/1b Clinical Trial of RMC-5552 (NCT04774952)
-
Study Design: This is an open-label, multicenter, dose-escalation, and dose-expansion study in patients with advanced solid tumors.
-
Patient Population: Eligible patients have relapsed or refractory solid tumors for which standard therapies have failed. The expansion cohort focuses on patients with specific mutations that lead to mTOR pathway hyperactivation.
-
Treatment: RMC-5552 is administered as an intravenous infusion once weekly.[2]
-
Assessments: Safety and tolerability are the primary endpoints. Preliminary efficacy is assessed using Response Evaluation Criteria in Solid Tumors (RECIST v1.1). Pharmacokinetic and pharmacodynamic analyses are also performed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: RMC-5552 Mechanism of Action in the PI3K/Akt/mTOR and RAS/MAPK Pathways.
Caption: Preclinical Xenograft Study Workflow for RMC-5552 Combination Therapy.
Discussion and Future Directions
The preclinical data for RMC-5552 in combination with RAS(ON) inhibitors are highly promising, suggesting a synergistic anti-tumor effect that leads to tumor regression and enhanced apoptosis in KRAS-mutant cancer models.[5] This is a significant finding, as monotherapy with KRAS G12C inhibitors, while effective, can be limited by intrinsic and acquired resistance mechanisms.[6] The ability of RMC-5552 to potently inhibit the mTORC1 pathway, a key mediator of cell growth and survival, provides a strong rationale for its use in combination to overcome such resistance.
The early clinical data for RMC-5552 monotherapy demonstrate that it is clinically active and has a manageable safety profile.[2] The observation of a confirmed partial response in a patient with a PTEN mutation, which leads to mTOR pathway activation, provides initial clinical validation for the mechanism of action of RMC-5552.[2]
When compared to the established KRAS G12C inhibitors sotorasib and adagrasib, RMC-5552 is at a much earlier stage of clinical development, particularly in combination settings. Sotorasib and adagrasib have demonstrated significant clinical benefit in patients with KRAS G12C-mutated NSCLC and other solid tumors, leading to their regulatory approval.[6] The combination of these agents with chemotherapy or other targeted therapies has shown further improvements in efficacy.
The key differentiator for RMC-5552 lies in its unique bi-steric and mTORC1-selective mechanism of action. This selectivity is designed to offer a better safety profile compared to pan-mTOR inhibitors, particularly by avoiding mTORC2-inhibition-related hyperglycemia. The preclinical data suggest that this targeted approach, when combined with direct RAS inhibition, could lead to more durable responses.
Future research should focus on the clinical validation of RMC-5552 combination therapies. The ongoing and planned clinical trials evaluating RMC-5552 in combination with RAS(ON) inhibitors will be critical in determining its ultimate role in the treatment of RAS-addicted cancers.[1] Direct comparisons with other combination strategies involving KRAS G12C inhibitors will be necessary to establish the optimal treatment paradigms for these patients. Furthermore, the identification of predictive biomarkers beyond RAS and mTOR pathway mutations will be essential for patient selection and maximizing the clinical benefit of RMC-5552-based combinations.
References
- 1. revmed.com [revmed.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolution Medicines Announces Dosing of First Patient in Phase 1/1b Clinical Study of RMC-5552 in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Personal protective equipment for handling (32-Carbonyl)-RMC-5552
Essential Safety and Handling Guide for (32-Carbonyl)-RMC-5552
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety data sheet for the closely related compound RMC-5552 and general best practices for handling potent, hazardous laboratory chemicals.
This compound is a potent mTOR inhibitor intended for laboratory research use only[1][2]. While the specific Safety Data Sheet (SDS) for this compound should be consulted, the SDS for RMC-5552 indicates that the compound is not classified as a hazardous substance[3]. However, due to its biological potency and as a matter of standard laboratory practice, comprehensive personal protective equipment (PPE) and stringent handling procedures are mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following table summarizes the recommended PPE for handling this compound. For tasks with a higher risk of exposure, such as handling the powder or dealing with spills, enhanced protection is required.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Reconstitution) | Chemical Splash Goggles & Face Shield | Double-Gloved (e.g., Nitrile or Neoprene, ASTM D6978 rated)[4] | Disposable, fluid-resistant Gown (e.g., Polyethylene-coated)[4] | N95 Respirator (or higher) required[5][6] |
| Handling Solutions (Dilutions, Aliquoting) | Chemical Splash Goggles[7][8] | Double-Gloved (Nitrile) | Lab Coat (Flame-resistant recommended)[8] | Recommended if not in a certified chemical fume hood |
| Storage and Transport (Closed Containers) | Safety Glasses | Single Pair of Nitrile Gloves | Lab Coat | Not generally required |
| Waste Disposal | Chemical Splash Goggles | Double-Gloved (Nitrile) | Disposable, fluid-resistant Gown | Recommended if handling contaminated materials that could become airborne |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty, chemically resistant outer gloves over inner nitrile gloves[8] | Disposable, fluid-resistant Gown | N95 Respirator (or higher) required |
Operational and Disposal Plans: A Step-by-Step Protocol
This section provides detailed methodologies for the safe handling, use, and disposal of this compound.
Pre-Handling and Workspace Preparation
-
Consult the SDS : Always locate and read the most current Safety Data Sheet for this compound before beginning any work.
-
Designate a Work Area : All work with this compound, especially handling the solid form, must be performed in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[3].
-
Assemble PPE : Gather all necessary PPE as specified in the table above. Inspect all equipment, particularly gloves, for any signs of damage before use.
-
Prepare for Spills : Ensure a spill kit is readily accessible. The kit should contain absorbent materials, decontamination solutions (e.g., alcohol), and proper waste disposal bags[3].
Handling Procedures
-
Weighing the Solid Compound :
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Reconstituting and Preparing Solutions :
-
Add solvent to the solid slowly to avoid splashing.
-
If the compound is provided in a solution (e.g., 10 mM in DMSO), allow it to equilibrate to room temperature before opening to prevent moisture condensation[2].
-
Store stock solutions as recommended: -80°C for up to 6 months or -20°C for up to 1 month in a sealed container[2].
-
Decontamination and Disposal
-
Decontamination :
-
Waste Disposal :
-
Solid Waste : All disposable items contaminated with the compound (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain[3].
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek prompt medical attention[3].
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention[3].
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen or perform CPR if necessary. Seek immediate medical attention[3].
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[3].
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. gerpac.eu [gerpac.eu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
